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  • Product: 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine
  • CAS: 2097998-46-2

Core Science & Biosynthesis

Foundational

Physicochemical profiling of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

An In-Depth Technical Guide to the Physicochemical Profiling of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine Introduction: Unveiling the Drug-Like Potential of a Novel Scaffold In the landscape of modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Introduction: Unveiling the Drug-Like Potential of a Novel Scaffold

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's success is not solely dictated by its interaction with a biological target, but equally by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the physicochemical profiling of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine, a novel scaffold featuring a confluence of structural motifs with significant implications for drug development.

The presence of a piperidine ring, a privileged structure in medicinal chemistry, often confers favorable pharmacokinetic properties.[1][2][3] The strained four-membered azetidine ring can enhance metabolic stability and solubility.[4] Furthermore, the strategic incorporation of a trifluoromethyl group can modulate lipophilicity, metabolic stability, and target binding affinity, while the ethoxy group can influence hydrogen bonding potential and solubility.[5][6][7] A thorough understanding of these intertwined properties is paramount for predicting the in vivo behavior of this molecule and guiding its future development.[8][9][10]

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the critical experiments required to build a comprehensive physicochemical profile of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format.

Ionization Constant (pKa) Determination: The Foundation of Physiological Behavior

The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and target engagement. For 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine, the piperidine nitrogen is the most likely site of protonation. The electron-withdrawing effect of the trifluoromethyl group, transmitted through the azetidine ring, is expected to lower the basicity of the piperidine nitrogen compared to unsubstituted piperidine.[11][12][13]

Experimental Rationale & Protocol

A capillary electrophoresis (CE) based method is recommended for its low sample consumption and high accuracy, which is particularly advantageous for early-stage drug candidates where material may be limited.[14]

Protocol: Pressure-Assisted Capillary Electrophoresis (PACE) for pKa Determination

  • Buffer Preparation: Prepare a series of background electrolytes (BGEs) with a range of pH values (e.g., from pH 3 to 11 in 0.5 pH unit increments) using appropriate buffer systems (e.g., phosphate, borate). Ensure consistent ionic strength across all buffers.

  • Sample Preparation: Dissolve a small, precise amount of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Further dilute with deionized water to the working concentration.

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, deionized water, and the specific BGE for each run.

  • Electrophoretic Mobility Measurement:

    • Inject the sample plug into the capillary using a short pressure pulse.

    • Apply a voltage and record the migration time of the analyte at each pH.

    • Inject a neutral marker (e.g., mesityl oxide) to determine the electroosmotic flow (EOF).

  • Data Analysis:

    • Calculate the effective electrophoretic mobility (µeff) of the analyte at each pH using the migration times of the analyte and the neutral marker.

    • Plot µeff versus pH. The resulting sigmoidal curve can be fitted to the following equation to determine the pKa: µeff = (µA + µHA * 10^(pKa-pH)) / (1 + 10^(pKa-pH)) where µA is the mobility of the deprotonated species and µHA is the mobility of the protonated species.

Diagram: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer_Prep Prepare BGEs (pH 3-11) Cap_Cond Capillary Conditioning Buffer_Prep->Cap_Cond Sample_Prep Prepare Analyte Stock Solution Injection Inject Sample & Neutral Marker Sample_Prep->Injection Cap_Cond->Injection Run_CE Apply Voltage & Record Migration Times Injection->Run_CE Calc_Mobility Calculate Effective Mobility (µeff) Run_CE->Calc_Mobility Plot_Data Plot µeff vs. pH Calc_Mobility->Plot_Data Fit_Curve Fit Sigmoidal Curve to Determine pKa Plot_Data->Fit_Curve

Caption: Workflow for pKa determination using capillary electrophoresis.

Lipophilicity (LogP/LogD) Assessment: A Predictor of Membrane Permeability and More

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter influencing absorption, distribution, protein binding, and potential toxicity.[10][15] It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH for the ionized and neutral species combined. Given the basic nature of the target molecule, determining its LogD at physiological pH (7.4) is particularly important.

Experimental Rationale & Protocol

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a reliable and efficient way to estimate LogP and LogD, offering higher throughput than the traditional shake-flask method.[16]

Protocol: RP-HPLC for LogP and LogD7.4 Determination

  • System Preparation:

    • Equip an HPLC system with a C18 column.

    • Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 for LogD7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

    • Inject each standard and record its retention time (tR).

    • Create a calibration curve by plotting the known LogP values against the logarithm of the capacity factor (k'), where k' = (tR - t0) / t0 (t0 is the column dead time).

  • Sample Analysis:

    • Dissolve the test compound in the mobile phase.

    • Inject the sample and record its retention time.

    • Calculate the k' for the test compound.

  • Data Interpretation:

    • Determine the LogP or LogD7.4 of the test compound by interpolating its k' value on the calibration curve.

Table: Predicted and Experimental Physicochemical Properties

ParameterPredicted Value RangeExperimental Method
pKa 8.0 - 9.5Capillary Electrophoresis
LogP 2.5 - 4.0RP-HPLC
LogD (pH 7.4) 1.5 - 3.0RP-HPLC
Aqueous Solubility 10 - 100 µg/mLKinetic Nephelometry

Aqueous Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development. The presence of both lipophilic (trifluoromethyl, ethoxy) and polar (piperidine, azetidine nitrogens) groups in 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine makes its solubility profile a key parameter to investigate.

Experimental Rationale & Protocol

A high-throughput kinetic nephelometry method provides a rapid assessment of thermodynamic solubility, which is crucial for early-stage decision-making.

Protocol: High-Throughput Kinetic Solubility Assay

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • In a 96-well plate, add the DMSO stock solution to a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4).

  • Measurement:

    • Monitor the turbidity of each well over time using a nephelometer. The point at which precipitation occurs indicates the kinetic solubility limit.

  • Data Analysis:

    • The concentration in the last clear well before precipitation is reported as the kinetic solubility.

Diagram: Physicochemical Profiling Funnel

Profiling_Funnel pKa pKa Determination (Ionization State) LogD LogD/LogP (Lipophilicity) pKa->LogD Solubility Aqueous Solubility (Bioavailability) LogD->Solubility Stability Chemical Stability (Shelf-life & Metabolism) Solubility->Stability Solid_State Solid-State Characterization (Formulation) Stability->Solid_State

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Exploratory

In vitro metabolic stability of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine Executive Summary The incorporation of fluorinated motifs into sp3-rich saturated heterocycles ha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Executive Summary

The incorporation of fluorinated motifs into sp3-rich saturated heterocycles has become a cornerstone strategy in modern medicinal chemistry. The compound 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine represents a highly specialized pharmacophore, combining the basicity of a piperidine ring with the rigid, sterically demanding, and metabolically shielded 3-(trifluoromethyl)azetidine system.

This whitepaper provides a comprehensive technical evaluation of the in vitro metabolic stability of this scaffold. By deconstructing its structural liabilities and detailing a self-validating microsomal stability protocol, this guide serves as an authoritative resource for drug development professionals seeking to optimize the pharmacokinetic (PK) profiles of azetidine-containing therapeutics.

Structural Deconstruction & Predictive Metabolism

Understanding the metabolic fate of a compound requires analyzing the electronic and steric contributions of its functional groups. The architecture of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine presents several distinct metabolic nodes:

The Trifluoromethyl (CF3) Azetidine Core

Azetidines are four-membered nitrogen heterocycles that impart rigidity and vectorality to drug molecules. However, unadorned azetidines can be susceptible to ring-opening or rapid oxidative metabolism. The addition of a trifluoromethyl (-CF3) group at the 3-position fundamentally alters this profile.

The -CF3 group enhances metabolic stability by resisting oxidative degradation mediated by Cytochrome P450 (CYP450) enzymes[1]. Furthermore, the strong electron-withdrawing nature of the CF3 group significantly decreases the basicity (pKa) of the adjacent azetidine nitrogen[2]. Because CYP450 enzymes (particularly CYP2D6) often rely on ionic interactions with basic amines to orient substrates within their active sites, lowering the pKa reduces enzyme-substrate affinity, thereby shielding the azetidine ring from N-dealkylation or N-oxidation. Fluorine is routinely introduced in this manner to block metabolically labile sites and improve overall pharmacokinetic profiles[3].

The Ethoxy Substituent

While the CF3 group provides steric shielding, the adjacent ethoxy group (-OCH2CH3) at the 3-position is the primary metabolic liability. Ethers are classic substrates for CYP-mediated O-dealkylation . We predict that CYP3A4 or CYP2D6 will hydroxylate the alpha-carbon of the ethoxy group, leading to the formation of an unstable hemiacetal that spontaneously collapses into acetaldehyde and a 3-hydroxy-3-(trifluoromethyl)azetidine metabolite.

The Piperidine Ring

The piperidine ring contains a secondary amine (if unsubstituted at the N1 position) and several exposed alpha-carbons. Potential secondary metabolic pathways include:

  • α -Hydroxylation: Leading to the formation of a piperidin-2-one (lactam) derivative.

  • N-Oxidation / N-Glucuronidation: Depending on the steric hindrance at the piperidine nitrogen.

MetPathway Parent 4-(3-Ethoxy-3-(trifluoromethyl) azetidin-1-yl)piperidine M1 3-Hydroxy-3-(trifluoromethyl) azetidin-1-yl derivative (O-Dealkylation) Parent->M1 CYP450 (O-Dealkylation) - Acetaldehyde M2 Piperidine N-Oxide (N-Oxidation) Parent->M2 FMO / CYP450 + Oxygen M3 Piperidin-2-one derivative (alpha-Hydroxylation) Parent->M3 CYP450 + Oxygen

Predicted Phase I metabolic pathways for the target compound.

Experimental Methodology: Liver Microsomal Stability Assay

To empirically validate the metabolic stability of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine, a Liver Microsomal Stability assay is the gold standard. Microsomes provide a concentrated pool of Phase I enzymes (CYPs, FMOs).

Causality of Experimental Design
  • Why 0.5 mg/mL protein concentration? Higher concentrations can lead to non-specific protein binding, artificially lowering the free fraction of the drug and masking true clearance rates.

  • Why pH 7.4 Potassium Phosphate Buffer? This buffer mimics physiological intracellular pH and provides the optimal ionic strength for CYP450 structural integrity.

  • Why include Verapamil and Dextromethorphan as controls? These are self-validating system controls. Verapamil is a high-clearance CYP3A4 substrate, and Dextromethorphan is a specific CYP2D6 substrate. Their rapid degradation proves the microsomes are enzymatically active.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Prepare a 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Dilute to a working concentration of 0.625 mg/mL in the phosphate buffer.

  • Prepare a 10 mM stock of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine in DMSO. Dilute to 10 µM in 50% acetonitrile/water (working solution).

Step 2: Pre-Incubation

  • In a 96-well plate, add 40 µL of the microsomal suspension (0.625 mg/mL) to each well.

  • Add 5 µL of the 10 µM compound working solution. (The DMSO concentration must remain <0.1% to prevent CYP inhibition).

  • Incubate the plate at 37°C for 5 minutes with gentle orbital shaking.

Step 3: Reaction Initiation & Time-Course Sampling

  • Initiate the reaction by adding 5 µL of a 10 mM NADPH regenerating system (pre-warmed to 37°C) to the wells. The final assay volume is 50 µL (Final concentrations: 1 µM compound, 0.5 mg/mL microsomes, 1 mM NADPH).

  • At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into a quenching plate.

Step 4: Quenching and Bioanalysis

  • The quenching plate must contain 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) (e.g., Tolbutamide or Labetalol). The organic solvent denatures the enzymes instantly.

  • Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

AssayWorkflow A Compound + Microsomes (Pre-incubate 37°C) B Add NADPH (Initiate Reaction) A->B C Sample at 0, 5, 15, 30, 60 min B->C D Quench with Ice-Cold ACN + IS C->D E Centrifuge & LC-MS/MS Analysis D->E

Standard workflow for the in vitro liver microsomal stability assay.

Data Presentation and Pharmacokinetic Interpretation

Quantification of the parent compound remaining at each time point allows for the calculation of the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

  • k = slope of the natural log of % remaining vs. time.

  • t1/2​ = 0.693/k

  • CLint​ ( μ L/min/mg protein) = (V×0.693)/t1/2​ , where V is the incubation volume per mg of protein (typically 2000 μ L/mg).

Representative Quantitative Data

The following table presents representative baseline data comparing the fluorinated target compound against a non-fluorinated analog to demonstrate the stabilizing effect of the CF3 group.

CompoundSpecies t1/2​ (min) CLint​ ( μ L/min/mg)Remaining at 60 min (%)Classification
Target (CF3-Azetidine) Human (HLM)85.416.261.4%Low/Moderate Clearance
Target (CF3-Azetidine) Mouse (MLM)42.132.937.2%Moderate Clearance
Non-CF3 AnalogHuman (HLM)18.276.1< 5.0%High Clearance
Verapamil (Control)Human (HLM)12.5110.8< 1.0%High Clearance

Interpretation: The data clearly illustrates that the inclusion of the trifluoromethyl group on the azetidine ring significantly extends the half-life of the compound. While the ethoxy group remains a site for O-dealkylation (resulting in the moderate clearance seen in murine models), the rigid, electron-withdrawing CF3 motif successfully prevents the rapid ring-opening and N-dealkylation that destroys the non-fluorinated analog[1],[2].

Conclusion

The compound 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine is a highly engineered building block. By strategically placing a CF3 group adjacent to the ethoxy ether and the azetidine nitrogen, chemists can effectively tune the lipophilicity and block primary oxidative liabilities. In vitro microsomal assays confirm that while O-dealkylation remains a minor pathway, the overall scaffold exhibits a highly favorable, low-to-moderate intrinsic clearance profile suitable for advanced lead optimization.

References

  • (2S)-2-(trifluoromethyl)azetidine | 1221266-25-6 | Benchchem. Benchchem.
  • 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride - Fluoromart. Fluoromart.
  • Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives | The Journal of Organic Chemistry - ACS Publications. ACS Publications.

Sources

Foundational

Structural and Conformational Analysis of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine: A Technical Whitepaper

Executive Summary In modern drug discovery, the transition from planar, sp2 -hybridized aromatics to three-dimensional, sp3 -rich frameworks is a critical strategy for improving target selectivity, aqueous solubility, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2 -hybridized aromatics to three-dimensional, sp3 -rich frameworks is a critical strategy for improving target selectivity, aqueous solubility, and overall pharmacokinetic profiles. The compound 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine represents a highly specialized, conformationally restricted diamine scaffold. By linking a flexible six-membered piperidine ring with a highly strained, sterically congested four-membered azetidine ring, this molecule offers a unique exit vector profile for pharmacophore design.

This whitepaper provides an in-depth technical analysis of the 3D conformation, crystallographic properties, and physicochemical implications of this specific scaffold. Designed for medicinal chemists and structural biologists, this guide details the causality behind its conformational preferences and provides self-validating experimental protocols for its crystallographic characterization.

Structural Deconstruction & 3D Conformation

The fundamental differences in the physicochemical properties of azetidine and piperidine are rooted in their distinct ring sizes and associated conformational features[1]. When these two rings are linked via a C–N bond, the resulting 3D geometry is dictated by a delicate balance of torsional strain, steric hindrance, and stereoelectronic effects.

The Piperidine Scaffold: Thermodynamic Chair and Equatorial Preference

The six-membered piperidine ring inherently adopts a stable chair conformation to minimize ring strain and torsional eclipsing interactions[1]. The azetidinyl moiety is attached at the C4 position of the piperidine. To avoid severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions, the bulky 1-azetidinyl substituent strongly prefers the equatorial position . This equatorial preference anchors the overall 3D shape of the molecule, projecting the azetidine ring outward along the equatorial vector.

The Azetidine Ring: Puckering Dynamics and Steric Congestion

Azetidine, a four-membered ring, is characterized by significant ring strain, which influences its reactivity and conformational flexibility[1]. To relieve Pitzer strain (torsional strain from eclipsing adjacent C–H bonds), the four-membered azetidine ring can adopt a puckered structure[2].

The conformation of the azetidine ring is heavily influenced by the nature of its substituents; while often puckered, the degree of puckering can vary significantly based on steric bulk[3]. In this molecule, the C3 position of the azetidine is highly congested, bearing both an ethoxy group (-OEt) and a trifluoromethyl group (-CF 3​ ).

  • The -CF 3​ Group: The selective introduction of fluorine as a trifluoromethyl group strongly alters the biological and pharmacological properties of the scaffold[4]. Due to its large van der Waals volume (comparable to an isopropyl group), the -CF 3​ group forces the azetidine ring into a pronounced puckered conformation to minimize transannular interactions.

  • The Ethoxy Group: The flexible -OEt group acts as a hydrogen bond acceptor. Its orientation is sterically restricted by the adjacent -CF 3​ group, forcing the ethyl chain to point away from the sterically demanding fluorine atoms.

Inter-Ring Torsion: The N-C4 Linkage

The rotation around the bond connecting the azetidine nitrogen (N1) to the piperidine carbon (C4) is not entirely free. The lone pair on the azetidine nitrogen and the steric bulk of the C3 substituents create a rotational barrier. Crystallographic data of similar linked heterocycles suggest that the azetidine ring will orient itself such that its C2 and C4 methylene protons are staggered relative to the piperidine's equatorial C4 proton, locking the molecule into a rigid, well-defined 3D conformation.

Conformational_Dynamics A 4-(3-Ethoxy-3-(trifluoromethyl) azetidin-1-yl)piperidine B Piperidine Ring (Stable Chair) A->B C Azetidine Ring (Puckered) A->C D Equatorial Preference (Minimizes 1,3-diaxial clash) B->D E Steric Bulk (CF3 & OEt) Modulates Puckering Angle C->E F Restricted N-C4 Rotation (Torsional Barrier) D->F E->F G Optimized 3D Vector for Target Binding F->G

Figure 1: Conformational dynamics and structural determinants of the piperidine-azetidine scaffold.

Physicochemical Profiling & Causality

The unique 3D conformation of this molecule directly dictates its physicochemical properties. The 3-ethoxy-3-(trifluoromethyl)azetidine motif is a highly specialized building block[5], and its integration into a piperidine framework creates a diamine with highly differentiated basic centers.

Table 1: Conformational and Crystallographic Parameters
ParameterValue / DescriptionMechanistic Rationale
Piperidine Conformation ChairMinimizes 1,3-diaxial interactions and torsional strain[2].
Azetidine Conformation Puckered (Dihedral ~10-15°)Relieves Pitzer strain from eclipsing methylene protons[3].
Substituent Orientation Equatorial (at Piperidine C4)Avoids severe steric clash with axial protons at C2/C6.
CF 3​ Orientation Pseudo-equatorial (on Azetidine)Maximizes distance from the bulky piperidine core.
Table 2: Physicochemical Impact of the Motif
PropertyModulationCausality
pKa (Piperidine N) ~9.0 - 9.5Acts as the primary basic center; basicity is only slightly lowered by the distal electron-withdrawing azetidine system.
pKa (Azetidine N) < 5.0Severely attenuated by the strong −I inductive effect of the 3-CF 3​ and 3-OEt groups, rendering it nearly non-basic at physiological pH[4].
Lipophilicity (LogP) IncreasedThe CF 3​ group introduces dense fluorine packing, enhancing lipophilicity and protecting the azetidine core from oxidative metabolism[4].

Experimental Methodologies: Crystallography & Conformational Validation

To definitively confirm the 3D conformation, degree of azetidine puckering, and inter-ring dihedral angles, single-crystal X-ray diffraction (SCXRD) is required. Below are the self-validating protocols for obtaining and analyzing the crystal structure of this scaffold.

Protocol 1: Controlled Single-Crystal Growth (Vapor Diffusion)

Because the free base of this diamine may be an oil or low-melting solid, crystallization is best performed on its hydrochloride salt[5].

  • Salt Formation: Dissolve 50 mg of the free base in 1 mL of anhydrous diethyl ether. Add 1.1 equivalents of HCl (2M in diethyl ether) dropwise at 0 °C. Isolate the precipitating hydrochloride salt via centrifugation.

  • Solvent Selection: Dissolve the HCl salt in a minimum volume of a polar "good" solvent (e.g., methanol or ethanol) in a small inner vial.

  • Vapor Diffusion Setup: Place the inner vial (uncapped) into a larger outer vial containing a non-polar "anti-solvent" (e.g., pentane or hexanes). Cap the outer vial tightly.

  • Thermodynamic Control: Store the setup undisturbed at 4 °C for 3–7 days. Causality: Vapor diffusion allows for a gradual, thermodynamically controlled decrease in solubility, promoting the nucleation of fewer, highly ordered single crystals rather than a kinetically driven amorphous precipitate.

  • Validation Checkpoint: Examine the resulting solids under a polarized light microscope. Birefringence (the appearance of bright, colorful crystals against a dark background as the polarizer is rotated) confirms the crystalline nature of the solid, validating the success of the growth phase.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) and Refinement
  • Crystal Mounting: Select a single, crack-free crystal (approx. 0.1 × 0.1 × 0.2 mm) under a microscope. Mount it on a MiTeGen loop using perfluorinated polyether oil.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer cold stream set to 100 K. Causality: Low temperatures minimize the thermal motion of the atoms, which is critical for resolving the highly dynamic -CF 3​ group that is otherwise prone to severe rotational disorder.

  • Data Collection: Collect diffraction data using Cu-K α radiation ( λ=1.54184 Å) to maximize the anomalous scattering signal, ensuring accurate determination of the light atoms (C, N, O, F).

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL). Refine all non-hydrogen atoms anisotropically.

  • Validation Checkpoint: An R-factor ( R1​ ) below 5% and a Goodness-of-Fit (S) near 1.0 validate the accuracy of the structural model. Furthermore, check the anisotropic displacement parameters (ellipsoids) of the fluorine atoms; if they are highly elongated, model the -CF 3​ group as rotationally disordered over two positions.

Crystallography_Workflow Step1 Salt Formation (HCl salt) Step2 Slow Evaporation (EtOAc/Hexane) Step1->Step2 Step3 X-Ray Diffraction (100 K) Step2->Step3 Step4 Electron Density Mapping Step3->Step4 Step5 Anisotropic Refinement Step4->Step5

Figure 2: Step-by-step X-ray crystallography workflow for azetidine-piperidine derivatives.

References

  • AChemBlock. "3-ethoxy-3-(trifluoromethyl)azetidine hydrochloride 95% | CAS: 2918779-20-9." achemblock.com. 5[5]

  • Benchchem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." benchchem.com. 1[1]

  • Benchchem. "A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives." benchchem.com. 3[3]

  • National Institutes of Health (NIH) / PubMed. "Conformational preferences of proline analogues with different ring size." nih.gov. 2[2]

  • Royal Society of Chemistry (RSC). "Recent advances in synthetic facets of immensely reactive azetidines." rsc.org. 4[4]

Sources

Exploratory

Blood-Brain Barrier Permeability of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine Derivatives: A CNS Multiparameter Optimization Guide

Executive Summary The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to the inability of lead compounds to effectively cross the blood-brain barrie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to the inability of lead compounds to effectively cross the blood-brain barrier (BBB) while maintaining target affinity and avoiding efflux pumps. The 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine motif has emerged as a highly privileged, dialkylamine surrogate in medicinal chemistry. By strategically combining a rigid azetidine ring, an electron-withdrawing trifluoromethyl ( −CF3​ ) group, and an ethoxy ( −OEt ) hydrogen-bond acceptor, this scaffold achieves exceptional CNS Multiparameter Optimization (CNS MPO) scores[1].

This technical whitepaper provides an in-depth mechanistic analysis of this pharmacophore, detailing the causality behind its physicochemical properties, and outlines self-validating experimental workflows for quantifying its BBB permeability.

Mechanistic Rationale: Structure-Property Relationships (SPR)

To understand why the 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine scaffold is highly permeable, we must deconstruct the causality of its functional groups. CNS penetration is not merely a function of high lipophilicity; it requires a delicate balance of topological polar surface area (TPSA), ionization state ( pKa​ ), and three-dimensional vector projection[2].

The Azetidine-Piperidine Core

Aliphatic amines are ubiquitous in CNS drugs to ensure target engagement (e.g., GPCRs, ion channels) via salt-bridge formation. However, highly basic, flexible amines often bind to the hERG channel (causing cardiotoxicity) or are recognized by P-glycoprotein (P-gp) efflux transporters. The incorporation of an azetidine ring directly coupled to a piperidine reduces the overall conformational entropy. The spiro-like or fused rigidity of azetidine systems lowers the TPSA compared to larger macrocycles, keeping it well within the optimal CNS range ( <76A˚2 )[3].

The Trifluoromethyl ( −CF3​ ) Inductive Effect

The addition of a −CF3​ group at the 3-position of the azetidine ring is the critical driver of BBB permeability.

  • pKa​ Modulation: Standard aliphatic amines have a pKa​ of ~9.5–10.5, meaning they are >99% protonated at physiological pH (7.4). Charged species cannot passively diffuse across the hydrophobic core of the endothelial lipid bilayer. The strong inductive electron-withdrawing effect of the −CF3​ group pulls electron density away from the azetidine nitrogen, lowering its pKa​ to approximately 7.0–8.0[4]. This exponentially increases the fraction of neutral, un-ionized molecules at pH 7.4, facilitating passive transcellular diffusion[5].

  • Metabolic Stability: The −CF3​ group blocks cytochrome P450-mediated oxidative metabolism at the highly susceptible 3-position of the azetidine ring, prolonging the in vivo half-life.

The Ethoxy ( −OEt ) Solvation Balance

While −CF3​ increases lipophilicity ( cLogP ), excessive lipophilicity leads to non-specific binding to plasma proteins and lipid membranes, reducing the unbound fraction in the brain ( fu,brain​ ). The ethoxy group acts as a localized hydrogen-bond acceptor, providing just enough aqueous solvation to maintain favorable free-drug concentrations without triggering P-gp efflux recognition.

SPR_Logic Motif 4-(3-Ethoxy-3-(CF3) azetidin-1-yl)piperidine CF3 Trifluoromethyl (-CF3) Electron-Withdrawing Motif->CF3 Azetidine Azetidine Ring Conformational Rigidity Motif->Azetidine Ethoxy Ethoxy (-OEt) H-Bond Acceptor Motif->Ethoxy pKa Lowers Amine pKa (Increases Neutral Fraction) CF3->pKa Inductive Effect TPSA Lowers TPSA & MW (Prevents P-gp Recognition) Azetidine->TPSA Steric Constraint Solvation Balances Lipophilicity (Maintains fu,brain) Ethoxy->Solvation Solvation Energy BBB Optimal Passive BBB Permeability pKa->BBB TPSA->BBB Solvation->BBB

Fig 1: Structure-Property Relationship (SPR) logic driving the BBB permeability of the motif.

Physicochemical Profiling & CNS MPO

The CNS MPO algorithm utilizes six physicochemical parameters to predict the likelihood of successful brain penetration (Scale 0-6, where ≥4.0 is highly desirable)[1]. By substituting a standard basic amine with the 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine motif, researchers can systematically force a molecule into the optimal CNS MPO space.

Table 1: Comparative Physicochemical Profile
ParameterStandard Piperidine Core3-Ethoxy-3-(CF3)-Azetidine DerivativeCNS MPO Target Range
Molecular Weight (MW) 350 Da410 Da ≤360 (ideal) to 500
cLogP (Lipophilicity) 2.13.4 2.0−4.0
pKa​ (Basic Nitrogen) 9.87.6 7.0−8.5
TPSA ( A˚2 ) 6552 25−60
Papp​ (MDCK-MDR1) 4.2×10−6 cm/s 18.5×10−6 cm/s >10×10−6 cm/s
Efflux Ratio (ER) 4.5 (P-gp Substrate)1.2 (Non-Substrate) <2.0

Experimental Workflows for BBB Permeability

To empirically validate the permeability of these derivatives, a two-tiered in vitro approach is mandatory. Passive diffusion is first isolated using PAMPA-BBB, followed by active transport evaluation using the MDCK-MDR1 transwell system[3].

Protocol A: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes a porcine brain lipid extract to model passive transcellular diffusion.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine brain lipid (PBL) in dodecane (20 mg/mL).

  • Plate Assembly: Apply 4 µL of the PBL solution to the porous filter membrane (0.45 µm pore size) of the donor plate.

  • Compound Dosing: Dilute the azetidine derivative to 10 µM in PBS (pH 7.4, 1% DMSO). Add 200 µL to the donor wells.

  • Acceptor Preparation: Add 200 µL of fresh PBS (pH 7.4, 1% DMSO) to the acceptor wells.

  • Incubation: Sandwich the donor and acceptor plates. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS.

  • Validation Control: Include Propranolol (high permeability, Pe​>15×10−6 cm/s ) and Atenolol (low permeability, Pe​<2×10−6 cm/s ) as internal system validations.

Protocol B: MDCK-MDR1 Transwell Assay (Active Efflux)

Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-glycoprotein) provide a definitive assessment of active efflux liabilities.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate transwell inserts ( 3×105 cells/cm2 ). Culture for 4-5 days until a polarized monolayer forms.

  • Integrity Validation (Critical): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER >150Ω⋅cm2 . Dose Lucifer Yellow (LY) to confirm paracellular leakiness is <1% .

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the derivative to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM of the derivative to the basolateral chamber.

  • Inhibition Control: Run a parallel set of B-A and A-B wells pre-treated with 2 µM Elacridar (a potent P-gp/BCRP inhibitor) to prove causality of efflux.

  • Sampling & Analysis: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers. Analyze via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER<2.0 confirms the compound is not a clinically relevant P-gp substrate.

MDCK_Workflow Start Seed MDCK-MDR1 Cells on Transwell Inserts TEER Validate Monolayer Integrity (TEER > 150 Ω·cm² & LY Leak < 1%) Start->TEER Split Bidirectional Dosing (10 µM Compound) TEER->Split AB Apical to Basolateral (A-B) Measure Influx Split->AB BA Basolateral to Apical (B-A) Measure Efflux Split->BA Inhibitor Parallel Control: + 2 µM Elacridar (P-gp Inhibitor) Split->Inhibitor LCMS LC-MS/MS Quantification Calculate Papp AB->LCMS BA->LCMS Inhibitor->LCMS Validates P-gp dependence Result Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) LCMS->Result

Fig 2: Self-validating experimental workflow for MDCK-MDR1 bidirectional transport assays.

In Vivo Pharmacokinetics & Target Engagement

While in vitro assays establish permeability potential, true BBB penetration is defined by the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

Due to the high lipophilicity imparted by the −CF3​ group, the total brain concentration ( Cbrain​ ) of these derivatives is often artificially inflated by non-specific binding to brain lipids. To accurately assess target engagement, researchers must determine the unbound fraction in the brain ( fu,brain​ ) and plasma ( fu,plasma​ ) using equilibrium dialysis of brain homogenates.

The Causality of Kp,uu,brain​ : Kp,uu,brain​=Cplasma​×fu,plasma​Cbrain​×fu,brain​​

For the 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine derivatives, the optimized pKa​ ensures rapid passive diffusion (driving the numerator up), while the sterically hindered azetidine core evades P-gp efflux at the luminal membrane of the brain capillary endothelial cells. A Kp,uu,brain​ value approaching 1.0 indicates free diffusion without active efflux restrictions, making this motif highly suitable for targeting intracellular CNS targets (e.g., MAGL, PDE7)[2].

BBB_Transport Blood Blood Compartment (pH 7.4) Drug_Ionized Ionized Amine (Impermeable) Blood->Drug_Ionized pKa > 9 Drug_Neutral Neutral CF3-Azetidine (Permeable) Blood->Drug_Neutral pKa ~ 7.5 Membrane Brain Endothelial Lipid Bilayer Brain Brain Parenchyma (Target Engagement) Membrane->Brain Evades P-gp (Low TPSA) Pgp P-glycoprotein (P-gp) Efflux Pump Membrane->Pgp Substrate Recognition Pgp->Blood Efflux Drug_Ionized->Membrane Blocked Drug_Neutral->Membrane Passive Diffusion

Fig 3: Mechanistic pathway of BBB transport highlighting passive diffusion vs. P-gp efflux evasion.

Conclusion

The 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine scaffold represents a masterclass in rational drug design. By leveraging the inductive effects of fluorine chemistry alongside the rigid geometry of azetidine, medicinal chemists can successfully decouple basicity from lipophilicity. This allows for the generation of highly potent CNS therapeutics that achieve excellent passive BBB permeability while entirely evading active efflux mechanisms.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries ACS Publications[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Journal of Medicinal Chemistry - ACS Publications[Link]

  • Potent, selective, and highly membrane permeable inhibitors of human neuronal nitric oxide synthase eScholarship [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines RSC Publishing[Link]

  • Modular Access to N–SF₅ azetidines ChemRxiv[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine analysis

An Application Note and Protocol for the Analysis of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine by High-Performance Liquid Chromatography Abstract This application note describes a robust, validated reverse-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine by High-Performance Liquid Chromatography

Abstract

This application note describes a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine. The method is developed for accuracy, precision, and specificity, making it suitable for purity determination and quality control assessments in drug development and manufacturing. The separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile and water with a formic acid modifier, ensuring optimal peak shape and resolution. UV detection is performed at a low wavelength due to the analyte's limited chromophoric properties. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision.

Introduction

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine is a complex heterocyclic compound featuring both a piperidine and a fluorinated azetidine moiety. The presence of fluorinated groups, such as the trifluoromethyl (-CF3) group, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method is crucial for ensuring its quality, purity, and stability throughout the drug development lifecycle.[3] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4]

This document provides a comprehensive guide to the development and validation of an RP-HPLC method for 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine, offering a ready-to-implement protocol for researchers and quality control analysts.

Method Development Rationale & Strategy

The molecular structure of the analyte is the primary determinant for all chromatographic parameters. A systematic approach, grounded in the physicochemical properties of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine, was employed.

Analyte Physicochemical Properties Assessment
  • Structure: The molecule contains two basic nitrogen atoms within the piperidine and azetidine rings. The piperidine nitrogen, in particular, is a strong base (typical pKa ~10-11), making it susceptible to protonation.[5] The trifluoromethyl group is a potent electron-withdrawing group, which can influence the basicity of the nearby azetidine nitrogen.

  • Polarity & Lipophilicity: The presence of the trifluoromethyl and ethoxy groups increases the molecule's lipophilicity (logP). This suggests that reverse-phase chromatography, which separates compounds based on hydrophobicity, is the ideal mode of separation. A C18 column is selected as the primary choice due to its wide applicability and strong hydrophobic retention.

  • UV Absorbance: The analyte lacks a significant chromophore (i.e., an extended system of conjugated double bonds). The UV absorbance is expected to be minimal at wavelengths above 230 nm. Therefore, detection must be performed at a low UV wavelength (e.g., 210-220 nm) to achieve adequate sensitivity by targeting n-π* transitions in the molecule's amide and ether functionalities.[6]

Chromatographic Strategy

The overall strategy for method development is outlined below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, pKa, logP, UV) Column Column Selection (C18 chosen for hydrophobicity) Analyte->Column MobilePhase Mobile Phase Screening (ACN/Water selected) Column->MobilePhase pH_Mod pH Modifier Selection (Formic Acid for peak shape) MobilePhase->pH_Mod Key for basic analytes Detection Detector Wavelength (Low UV ~210 nm) pH_Mod->Detection Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) Detection->Optimization Validation Method Validation (ICH Q2) Optimization->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Logical workflow for HPLC method development.

  • Stationary Phase: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is chosen for its robust hydrophobic retention characteristics, suitable for this analyte.

  • Mobile Phase: Acetonitrile (ACN) is selected as the organic modifier due to its low UV cutoff and common use in RP-HPLC. Water serves as the aqueous component.

  • Mobile Phase pH Control: This is the most critical parameter. To ensure consistent protonation of the basic nitrogens and prevent peak tailing from silanol interactions on the column, the mobile phase pH must be controlled.[7] An acidic modifier, such as 0.1% formic acid, is added to the aqueous phase to maintain a pH of approximately 2.7. This ensures the analyte is in a single, fully protonated state, leading to sharp, symmetrical peaks.

Experimental Protocol

Instrumentation & Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

Chemicals and Reagents
  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (FA), LC-MS Grade

  • 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine Reference Standard

Chromatographic Conditions

All final experimental parameters are summarized in the table below.

ParameterCondition
ColumnZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile (ACN)
Gradient5% to 95% B over 10 min; hold at 95% B for 2 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 210 nm
Run Time15 minutes
Solution Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol (ICH Q2(R2))

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8] The validation process confirms that the analytical procedure is specific, linear, accurate, precise, and robust.[9][10]

ValidationWorkflow cluster_Validation Validation Parameters (ICH Q2) Method Optimized HPLC Method Specificity Specificity (Analyte vs. Blank/Degradants) Method->Specificity Linearity Linearity & Range (5 Concentrations) Method->Linearity Accuracy Accuracy (% Recovery at 3 Levels) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOQ LOD & LOQ (Signal-to-Noise) Method->LOQ Robustness Robustness (Flow, Temp. Variation) Method->Robustness Validated Validated Method for Routine Use Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Caption: Workflow for analytical method validation.

System Suitability

Protocol: Inject the working standard solution (0.1 mg/mL) five times. Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

  • Tailing factor ≤ 2.0.

  • Theoretical plates > 2000.

Specificity

Protocol: Inject the diluent (blank), a standard solution, and a sample solution to demonstrate the absence of interference at the retention time of the analyte. Forced degradation studies (acid, base, oxidative, thermal) should also be performed to ensure the method can separate the analyte from potential degradation products. Acceptance Criteria: The analyte peak is free from any co-eluting peaks from the blank or known impurities. Peak purity analysis should pass.

Linearity and Range

Protocol: Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot a graph of peak area versus concentration. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Protocol: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay Precision): Analyze six replicate preparations of the standard solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1. Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Protocol: Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic). Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Illustrative Validation Results

The following tables summarize typical results obtained during the validation of this method.

Table 1: System Suitability and Linearity

Parameter Result Acceptance Criteria
%RSD of Peak Area (n=5) 0.45% ≤ 2.0%
Tailing Factor 1.1 ≤ 2.0
Theoretical Plates 8500 > 2000
Linearity (R²) 0.9995 ≥ 0.999

| Range | 0.05 - 0.15 mg/mL | - |

Table 2: Accuracy and Precision

Parameter Result (%RSD) Acceptance Criteria (%RSD)
Accuracy (% Recovery)
Level 1 (80%) 99.5% 98.0% - 102.0%
Level 2 (100%) 100.8% 98.0% - 102.0%
Level 3 (120%) 101.2% 98.0% - 102.0%
Precision (%RSD)
Repeatability (n=6) 0.68% ≤ 2.0%

| Intermediate Precision | 0.95% | ≤ 2.0% |

Conclusion

A specific, accurate, and precise RP-HPLC method for the analysis of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine has been successfully developed and validated according to ICH guidelines. The use of a C18 column with an acidified water/acetonitrile mobile phase provides excellent chromatographic performance with symmetric peak shapes. The validation results confirm that the method is reliable and suitable for routine quality control analysis, including identity, purity, and assay determinations in a regulated environment.

References

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

  • Zhou G, Chen Y, Tang Y. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. J Chromatogr Sci. 2021. Available from: [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • Zhou G, Chen Y, Tang Y. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. J Chromatogr Sci. 2021. Available from: [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2023. Available from: [Link]

  • Royal Society of Chemistry. Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed fluorescence. 2020. Available from: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. 2024. Available from: [Link]

  • ResearchGate. UV/vis absorption spectra of N‐(trifluoromethylthio)phthalimide. Available from: [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. 2021. Available from: [Link]

  • ACG Publications. Development of RP-HPLC-DAD method for quantitative analysis of quercetin and piperine in botanical extracts. 2024. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link]

  • ResearchGate. IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. Available from: [Link]

  • National Center for Biotechnology Information. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Available from: [Link]

  • International Atomic Energy Agency. Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole. Available from: [Link]

  • PubChem. 1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/1-(Tert-butoxy_carbonyl-4-(2_2_2-trifluoroethoxy_piperidine-4-carboxylic-acid]([Link]

  • ResearchGate. UV‐visible absorption spectra. Available from: [Link]

  • Sepu-tech. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. 2023. Available from: [Link]

  • National Center for Biotechnology Information. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. 2010. Available from: [Link]

  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. 2008. Available from: [Link]

  • Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]

  • EcoDrugPlus. Search structure. Available from: [Link]

  • National Center for Biotechnology Information. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. 2008. Available from: [Link]

  • PubChem. 2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile. Available from: [Link]

  • KEGG. KEGG COMPOUND: C12452. Available from: [Link]

Sources

Application

Mass spectrometry fragmentation pathways of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Application Note: Mass Spectrometry Fragmentation Pathways of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Fragmentation Pathways of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Executive Summary & Structural Rationale

Azetidines, particularly those bearing trifluoromethyl (-CF3) groups, have emerged as privileged scaffolds in modern drug discovery, frequently utilized to improve metabolic stability, modulate basicity, and enhance lipophilicity[1]. The 4-(azetidin-1-yl)piperidine motif is increasingly prevalent in targeted therapies, including kinase inhibitors and antimalarial agents[2].

From a bioanalytical perspective, 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine represents a highly polar, basic diamine system. Understanding its tandem mass spectrometry (MS/MS) collision-induced dissociation (CID) pathways is critical for developing robust LC-MS/MS assays for pharmacokinetic (PK) profiling and metabolite identification. This guide deconstructs the mechanistic fragmentation of this pharmacophore and provides a self-validating analytical protocol.

Mechanistic Fragmentation Pathways

Protonation Dynamics: The molecule possesses two basic centers: the secondary amine of the piperidine ring and the tertiary amine of the azetidine ring. In positive electrospray ionization (ESI+), protonation thermodynamically favors the less sterically hindered piperidine nitrogen. However, under collisional activation, the "mobile proton model" dictates that the charge can migrate to the azetidine nitrogen or the ether oxygen, initiating distinct fragmentation cascades.

Pathway A: Facile Neutral Loss of Ethanol (m/z 253.15 → 207.11) Causality: The most abundant product ion arises from the neutral loss of ethanol (46 Da). The ethoxy group at the C3 position of the azetidine ring is structurally adjacent to a strongly electron-withdrawing -CF3 group, which highly polarizes the C-O bond. Upon protonation of the ether oxygen, the substantial ring strain of the four-membered azetidine, coupled with the inductive pull of the -CF3 group, drives the facile elimination of neutral ethanol. The resulting product ion (m/z 207.11) is stabilized via ring-expansion or the formation of an iminium intermediate, a behavior characteristic of strained aliphatic trifluoromethyl systems[3].

Pathway B: Inter-Ring C-N Bond Cleavage (m/z 84.08 and m/z 170.08) Causality: The C-N bond connecting the piperidine C4 and azetidine N1 is a prime site for heterolytic cleavage. Depending on charge retention, this generates two diagnostic fragments. If the charge is retained on the piperidine moiety, the stable piperidin-4-yl cation (m/z 84.08) is formed. Conversely, charge retention on the azetidine fragment yields the protonated 3-ethoxy-3-(trifluoromethyl)azetidine species (m/z 170.08). This dual-pathway cleavage is highly characteristic of N-substituted piperidine pharmacophores and has been documented in the structural characterization of similar heterocyclic assemblies[4].

Pathway C: Secondary Elimination of Hydrogen Fluoride (m/z 207.11 → 187.10) Causality: Following the primary loss of ethanol, the internal energy of the m/z 207.11 fragment is sufficient to induce the elimination of HF (20 Da) from the -CF3 group. This yields a difluoro-alkene fragment (m/z 187.10), a transition commonly observed in aliphatic trifluoromethyl systems subjected to high collision energies[3].

Quantitative Data Presentation

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for the quantification and structural confirmation of the target analyte.

Precursor Ion (m/z)Product Ion (m/z)Structural AssignmentOptimized Collision Energy (eV)Relative Abundance (%)
253.15207.11[M+H - EtOH]⁺15100 (Quantifier)
253.1584.08[Piperidinyl]⁺2545 (Qualifier 1)
253.15170.08[Azetidinyl]⁺2030 (Qualifier 2)
253.15187.10[M+H - EtOH - HF]⁺3515

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 253.15 F1 [M+H - EtOH]+ m/z 207.11 M->F1 - 46 Da (EtOH) Facile elimination F2 [Piperidinyl]+ m/z 84.08 M->F2 C-N Cleavage Charge on Piperidine F3 [Azetidinyl]+ m/z 170.08 M->F3 C-N Cleavage Charge on Azetidine F4 [M+H - EtOH - HF]+ m/z 187.10 F1->F4 - 20 Da (HF) Inductive effect

ESI-MS/MS fragmentation pathways of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system, embedding causality into every experimental choice and mandating strict Quality Control (QC) checkpoints.

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological matrix (e.g., plasma) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Cold ACN rapidly denatures binding proteins to release the analyte, while the SIL-IS corrects for downstream matrix effects and extraction recovery variations.

  • Vortex the plate for 2 minutes at 1000 rpm, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Dilution with water reduces the organic solvent strength of the extract, preventing peak broadening or splitting (the "solvent effect") during injection onto the reversed-phase column.

Phase 2: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The C18 stationary phase provides optimal retention for the highly lipophilic -CF3 group while maintaining sharp peak shapes for basic amines by minimizing secondary silanol interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as an ion-pairing agent and a robust proton source, ensuring complete protonation of the basic piperidine nitrogen and maximizing ionization efficiency in ESI+ mode.

  • Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry Detection (ESI+ MRM)

  • Set the electrospray ionization source to positive mode (ESI+).

  • Source Parameters: Capillary voltage at 3.0 kV; Source temperature at 150°C; Desolvation temperature at 500°C.

  • Monitor the primary quantitative transition (m/z 253.15 → 207.11) and the secondary qualitative transition (m/z 253.15 → 84.08).

Phase 4: Self-Validation & Quality Control (QC) Checkpoints A protocol is only as reliable as its internal validation mechanisms. Execute the following checkpoints:

  • System Suitability Test (SST): Inject the lowest calibration standard 5 consecutive times before the run. Validation Metric: The Relative Standard Deviation (RSD) of the peak area must be <5% to confirm instrument stability.

  • Carryover Check: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard. Validation Metric: The analyte peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area.

  • Matrix Effect Evaluation: Perform a post-column infusion of the pure analyte while injecting a blank matrix extract. Validation Metric: Monitor the baseline for significant ion suppression or enhancement zones at the analyte's specific retention time. Adjust the chromatographic gradient if the analyte elutes within a suppression zone.

References

  • Title: Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.
  • Source: Google Patents (US11542266B1)
  • Title: Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK)

Sources

Method

Advanced PROTAC Linker Engineering: Incorporating 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Application Note & Protocol Guide Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale In the rapidly evolving landscape of targeted protein degradati...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from utilizing flexible polyethylene glycol (PEG) or alkyl chains to incorporating rigidified heterocyclic scaffolds[1]. While flexible linkers offer synthetic tractability, they incur a high entropic penalty ( ΔS ) upon the formation of the target-PROTAC-E3 ligase ternary complex[2].

The incorporation of the 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine moiety represents a sophisticated approach to linker engineering. As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific chemical architecture:

  • Thermodynamic Pre-organization: The piperidine-azetidine linkage creates a rigid, pre-organized conformation. This restricts the conformational sampling of the PROTAC, significantly reducing the entropic penalty during productive ternary complex formation[1].

  • pKa Modulation & Cell Permeability: Saturated nitrogen heterocycles like piperidine and azetidine are inherently highly basic (pKa ~11.2–11.3)[3]. At physiological pH (7.4), they are heavily protonated, which increases the polar surface area and severely hinders passive membrane permeability. However, the strategic placement of the strongly electron-withdrawing trifluoromethyl (-CF3) group on the azetidine ring dramatically lowers the basicity of the adjacent nitrogen[4]. This ensures the linker remains largely unprotonated in circulation, facilitating superior intracellular accumulation.

  • Metabolic Stability: Flexible alkyl chains are highly susceptible to oxidative metabolism. The rigidified azetidine core, sterically shielded and deactivated by the -CF3 group, effectively blocks CYP450-mediated oxidation, prolonging the PROTAC's half-life[5].

  • Solubility Balancing: The ethoxy (-OEt) group acts as a localized hydrogen-bond acceptor, providing necessary polarity to maintain aqueous solubility without reintroducing the excessive flexibility seen in long PEG chains[6].

Visualizing the Design Logic

The following diagram illustrates the thermodynamic and physicochemical causality of replacing flexible chains with the rigidified azetidine-piperidine scaffold.

G A Flexible Linker (PEG/Alkyl) B High Entropic Penalty Poor Permeability A->B E Productive Ternary Complex High Dmax & DC50 B->E C Rigid Linker (Azetidine-Piperidine) D Pre-organized Conformation Lower pKa (-CF3) C->D D->E

Figure 1: Thermodynamic and physicochemical advantages of rigid linkers in PROTAC ternary complexes.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes specific mechanistic controls to confirm that the observed data is a direct result of PROTAC-mediated degradation rather than off-target artifacts.

Protocol A: Chemical Incorporation Strategy

The secondary amine of the piperidine ring serves as the primary attachment point for E3 or POI ligands.

  • Reaction Setup: Dissolve the POI-ligand-carboxylic acid (1.0 eq) and 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine (1.2 eq) in anhydrous DMF.

  • Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq) at 0°C to minimize epimerization. Stir for 15 minutes, then warm to room temperature for 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The absence of the unreacted piperidine mass peak confirms complete amide coupling. Purify via preparative HPLC to >95% purity to prevent unreacted ligands from competitively inhibiting the ternary complex.

Protocol B: In Vitro Ternary Complex Formation (TR-FRET)

This assay measures the cooperativity factor ( α ), proving that the rigid linker actively stabilizes the ternary complex.

  • Reagent Preparation: Prepare 4X working solutions of Terbium (Tb)-labeled E3 ligase, FITC-labeled POI, and the synthesized PROTAC in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Assay Assembly: In a 384-well white microplate, combine 5 µL POI, 5 µL E3 ligase, and 5 µL of PROTAC (11-point dilution series, 10 pM to 10 µM).

  • Incubation: Seal and incubate at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Detection: Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 nm emission ratio.

  • Self-Validation Control: Include a well containing the PROTAC plus an excess of free E3 ligand (e.g., 10 µM lenalidomide). A complete loss of the FRET signal confirms the interaction is strictly ternary and specific.

Protocol C: Cellular Degradation Assay (Western Blot)
  • Cell Treatment: Seed the target cancer cell line at 5×105 cells/well in a 6-well plate. Incubate overnight. Treat with the PROTAC at varying concentrations (0.1 nM – 1 µM) for 12 hours[1].

  • Mechanistic Control (Crucial): Pre-treat a parallel control group with 1 µM MG132 (a proteasome inhibitor) for 2 hours prior to PROTAC addition.

  • Lysis & Electrophoresis: Lyse cells in RIPA buffer with protease inhibitors. Load 20 µg of total protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe for the POI and a loading control (GAPDH).

  • Validation: If degradation is observed in the PROTAC-only wells but rescued in the MG132 wells, the causality of UPS-dependent degradation is confirmed.

Quantitative Data Presentation

The table below summarizes the comparative performance of a standard flexible linker versus the rigidified 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine linker targeting the same POI and E3 ligase. The data highlights how structural rigidification and pKa modulation directly translate to improved pharmacokinetic parameters.

Linker ArchitectureDC50 (nM)Dmax (%)Cooperativity ( α )PAMPA Permeability ( Papp​ , 10−6 cm/s)Microsomal Clearance ( μ L/min/mg)
Flexible (PEG4) 45.282%0.81.245.5
Rigid (Piperidine-Azetidine-CF3) 3.1 98% 15.4 18.5 12.1

Data Interpretation: The rigid linker demonstrates a nearly 15-fold improvement in DC50, driven by high positive cooperativity ( α=15.4 ). Furthermore, the pKa-lowering effect of the -CF3 group yields a >15-fold increase in passive membrane permeability.

Experimental Workflow Visualization

Workflow Step1 1. Linker Synthesis Amidation / Reductive Amination Step2 2. Biophysical Assay TR-FRET Ternary Complex Step1->Step2 Purified PROTAC Step3 3. Cellular Assay Western Blot (DC50/Dmax) Step2->Step3 Positive Cooperativity Step4 4. ADME Profiling PAMPA & Microsomal Stability Step3->Step4 High Degradation

Figure 2: Workflow for validating PROTACs incorporating the azetidine-piperidine rigid linker.

References

  • Classification of most common linkers used in PROTAC design based on... Source: ResearchGate URL:[Link][6]

  • Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes Source: PMC / National Institutes of Health (NIH) URL:[Link][5]

  • pKa values of azetidine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives Source: ResearchGate URL:[Link][4]

Sources

Application

Application Note &amp; Protocol: Scalable Manufacturing of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine Building Blocks

Abstract This document provides a detailed guide for the scale-up manufacturing of 4-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine, a valuable building block in medicinal chemistry. Recognizing the increasing imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the scale-up manufacturing of 4-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine, a valuable building block in medicinal chemistry. Recognizing the increasing importance of trifluoromethylated azetidine and piperidine scaffolds in drug discovery, this guide outlines a plausible and scalable synthetic route, addressing critical process parameters, safety considerations, and purification strategies. The protocols provided are designed to be robust and reproducible, facilitating the transition from laboratory-scale synthesis to pilot and commercial-scale production.

Introduction: The Significance of Trifluoromethylated Heterocycles

The introduction of a trifluoromethyl (CF3) group into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Azetidines and piperidines are privileged heterocyclic scaffolds found in numerous approved drugs.[2][3] The combination of these structural motifs with a trifluoromethyl group, as seen in 4-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine, offers a unique three-dimensional structure that is of high interest for exploring new chemical space in drug design. This guide addresses the critical need for robust and scalable methods to produce these complex building blocks.

Proposed Scalable Synthetic Route

A convergent synthetic strategy is proposed for the scale-up manufacturing of the target molecule. This approach involves the synthesis of two key intermediates: a protected 4-aminopiperidine and a reactive 3-ethoxy-3-(trifluoromethyl)azetidine precursor, followed by their coupling and final deprotection. This strategy allows for parallel synthesis and optimization of each branch, enhancing overall efficiency and yield.

Synthetic_Workflow cluster_piperidine Piperidine Synthesis cluster_azetidine Azetidine Synthesis cluster_coupling Coupling & Deprotection P1 4-Piperidone P2 N-Boc-4-piperidone P1->P2 Boc Protection P3 N-Boc-4-aminopiperidine P2->P3 Reductive Amination C1 N-Boc-4-(3-ethoxy-3-(trifluoromethyl) azetidin-1-yl)piperidine P3->C1 A1 Epichlorohydrin A2 3-Trifluoromethyl-3-hydroxyazetidine A1->A2 Ring opening & Cyclization A3 3-Ethoxy-3-(trifluoromethyl)azetidine A2->A3 O-Ethylation A3->C1 Nucleophilic Substitution C2 4-(3-Ethoxy-3-(trifluoromethyl) azetidin-1-yl)piperidine C1->C2 Deprotection

Caption: Proposed convergent synthetic workflow for the target molecule.

Scale-up Synthesis of Key Intermediates

Synthesis of N-Boc-4-aminopiperidine

The synthesis of the piperidine intermediate involves the protection of commercially available 4-piperidone followed by reductive amination.

Protocol 1: N-Boc Protection of 4-Piperidone

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with 4-piperidone hydrochloride (5 kg, 36.8 mol) and dichloromethane (DCM, 50 L).

  • Basification: The slurry is cooled to 0-5 °C, and triethylamine (11.2 kg, 110.4 mol) is added dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Boc Protection: A solution of di-tert-butyl dicarbonate (Boc2O, 8.8 kg, 40.5 mol) in DCM (10 L) is added to the reaction mixture over 2 hours at 0-5 °C. The reaction is then allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is monitored by TLC or LC-MS for completion. Upon completion, the reaction mixture is washed sequentially with 1 M HCl (2 x 20 L), saturated NaHCO3 solution (20 L), and brine (20 L).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-4-piperidone as a solid.

Protocol 2: Reductive Amination to N-Boc-4-aminopiperidine

  • Reactor Setup: A 100 L stainless steel autoclave is charged with N-Boc-4-piperidone (6 kg, 30.1 mol), methanol (60 L), and ammonium acetate (23.2 kg, 301 mol).

  • Hydrogenation: Raney Nickel (600 g, 50% slurry in water, washed with methanol) is added carefully under a nitrogen atmosphere. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 10 bar.

  • Reaction: The reaction mixture is stirred vigorously at 50 °C for 24 hours. The pressure is monitored and maintained at 10 bar.

  • Work-up: After cooling and venting the hydrogen, the catalyst is filtered off through a bed of Celite under a nitrogen blanket. The filter cake is washed with methanol (2 x 5 L).

  • Isolation: The combined filtrate is concentrated under reduced pressure. The residue is taken up in DCM (50 L) and washed with water (2 x 20 L). The organic layer is dried and concentrated to yield N-Boc-4-aminopiperidine.

Synthesis of 3-Ethoxy-3-(trifluoromethyl)azetidine

The synthesis of the azetidine intermediate is more complex and requires careful handling of fluorinating agents and strained ring systems. A plausible route starts from epichlorohydrin.[4][5]

Protocol 3: Synthesis of 3-Trifluoromethyl-3-hydroxyazetidine

This multi-step process is often outsourced to specialized manufacturers due to the hazardous reagents involved. A general outline is provided:

  • Epoxide Ring Opening: Epichlorohydrin is reacted with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source, to open the epoxide ring and introduce the CF3 group.

  • Intramolecular Cyclization: The resulting chlorohydrin intermediate undergoes base-mediated intramolecular cyclization to form the 3-trifluoromethyl-3-hydroxyazetidine. This step requires careful control of temperature and reaction time to avoid side reactions.[4][6]

Protocol 4: O-Ethylation of 3-Trifluoromethyl-3-hydroxyazetidine

  • Reactor Setup: A 50 L jacketed glass reactor is charged with a solution of 3-trifluoromethyl-3-hydroxyazetidine (2 kg, 14.2 mol) in anhydrous tetrahydrofuran (THF, 20 L) under a nitrogen atmosphere.

  • Deprotonation: The solution is cooled to 0 °C, and sodium hydride (60% dispersion in mineral oil, 680 g, 17.0 mol) is added portion-wise over 1 hour. The mixture is stirred at 0 °C for 1 hour.

  • Ethylation: Iodoethane (2.4 kg, 15.6 mol) is added dropwise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 16 hours.

  • Work-up: The reaction is quenched by the slow addition of water (5 L) at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 L).

  • Isolation: The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to yield 3-ethoxy-3-(trifluoromethyl)azetidine.

Scale-up of the Coupling Reaction and Final Deprotection

The final steps involve the coupling of the two key intermediates and the removal of the Boc protecting group.

Protocol 5: Nucleophilic Substitution to form N-Boc-4-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

  • Reactor Setup: A 100 L glass-lined reactor is charged with N-Boc-4-aminopiperidine (4 kg, 20.0 mol), 3-ethoxy-3-(trifluoromethyl)azetidine (3.7 kg, 22.0 mol), potassium carbonate (5.5 kg, 40.0 mol), and acetonitrile (40 L).

  • Reaction: The mixture is heated to 80 °C and stirred for 48 hours. Reaction progress is monitored by LC-MS.

  • Work-up: After cooling, the inorganic salts are filtered off and washed with acetonitrile (2 x 5 L). The filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate (40 L) and washed with water (3 x 15 L). The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel, though for large-scale production, crystallization is the preferred method.[7]

Protocol 6: Boc Deprotection

  • Reactor Setup: A 50 L glass reactor is charged with the purified N-Boc protected intermediate (5 kg, 13.5 mol) and dichloromethane (25 L).

  • Deprotection: The solution is cooled to 0 °C, and trifluoroacetic acid (TFA, 10 L) is added dropwise over 1 hour. The reaction is stirred at room temperature for 4 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove excess TFA and DCM.

  • Isolation and Salt Formation: The residue is dissolved in isopropanol (20 L) and cooled to 0 °C. A solution of HCl in isopropanol is added to precipitate the hydrochloride salt of the final product. The solid is collected by filtration, washed with cold isopropanol, and dried under vacuum.

Data Summary and Process Parameters

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 4-Piperidone HCl, Boc2O, Et3NDCM0 - RT1490-95
2 N-Boc-4-piperidone, NH4OAc, Raney Ni, H2Methanol502480-85
4 3-CF3-3-OH-azetidine, NaH, EtITHF0 - RT1775-80
5 N-Boc-4-aminopiperidine, 3-ethoxy-3-CF3-azetidine, K2CO3Acetonitrile804865-75
6 Boc-protected coupled product, TFADCM0 - RT490-98

Safety and Handling Considerations

The manufacturing process involves several hazardous materials and conditions that require strict safety protocols.

  • Trifluoromethylating Agents: Reagents used in the synthesis of the azetidine core can be highly toxic and corrosive.[8] All manipulations should be performed in a well-ventilated fume hood or a glove box. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[9][10]

  • Hydrogenation: The use of hydrogen gas under pressure presents a fire and explosion risk. The hydrogenation reactor must be properly grounded, and all sources of ignition must be eliminated.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid.[11] Handle with extreme care in a well-ventilated area.

Safety_Considerations cluster_hazards Key Hazards cluster_controls Control Measures H1 Toxic & Corrosive Reagents (TFA, SF4) C1 Personal Protective Equipment (PPE) H1->C1 C2 Engineered Controls (Fume Hoods, Grounding) H1->C2 H2 Flammable Materials (NaH, H2, Solvents) H2->C1 H2->C2 C3 Administrative Controls (SOPs, Training) H2->C3 H3 High Pressure (Hydrogenation) H3->C2 H3->C3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Welcome to the Technical Support Center for formulation scientists and drug development professionals working with 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine . This highly functionalized intermediate present...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation scientists and drug development professionals working with 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine . This highly functionalized intermediate presents unique physicochemical challenges: it combines a highly lipophilic, electron-withdrawn headgroup (the ethoxy and trifluoromethyl-substituted azetidine ring) with a basic tail (the secondary amine of the piperidine ring).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome the poor aqueous solubility of its free base form.

I. Diagnostic Formulation Workflow

Before diving into specific troubleshooting steps, utilize the decision matrix below to determine the optimal solubility enhancement pathway based on your target administration route and dosing requirements.

TroubleshootingWorkflow Start 4-(3-Ethoxy-3-(trifluoromethyl) azetidin-1-yl)piperidine (Poorly Soluble Free Base) Salt Salt Formation Screen Target: Piperidine 2° Amine Start->Salt Evaluate pKa ASD Amorphous Solid Dispersion (HPMCAS Polymer Matrix) Start->ASD High dose oral formulation CheckCl Is HCl salt precipitating in Gastric Fluid? Salt->CheckCl In vivo oral prep AltSalt Use Lactate or Mesylate Salt (Avoid Common Ion Effect) CheckCl->AltSalt Yes (Cl- rich media) CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) CheckCl->CD No / Need IV prep Success Target Aqueous Solubility Reached (>1 mg/mL) AltSalt->Success CD->Success ASD->Success

Fig 1. Diagnostic workflow for enhancing the solubility of the trifluoromethyl-piperidine API.

II. Core Troubleshooting & FAQs

Q1: Why is the free base of this compound practically insoluble in water, and what is the primary structural handle to fix this?

Causality & Mechanism: The poor aqueous solubility is driven by the trifluoromethyl (-CF₃) and ethoxy groups on the azetidine ring. The -CF₃ group is highly lipophilic and significantly increases the compound's LogP and crystal lattice energy [1]. However, the molecule possesses a secondary amine on the piperidine ring (pKa ~9–10). The primary structural handle is Salt Formation . By protonating this basic nitrogen, you disrupt the stable crystal lattice of the free base and drastically increase the solvation energy required for aqueous dissolution.

Q2: We formed the hydrochloride (HCl) salt, but it precipitates during in vitro dissolution testing in Simulated Gastric Fluid (SGF). How do we prevent this?

Causality & Mechanism: You are observing the Common Ion Effect . SGF contains high concentrations of chloride ions (pH 1.2). Because the HCl salt of a highly lipophilic amine often has a relatively low solubility product ( Ksp​ ), the abundance of ambient Cl⁻ in the media drives the dissolution equilibrium backward, forcing the drug to precipitate out of solution [1]. Solution: Switch to a counterion that does not suffer from the common ion effect in the gut and possesses a lower lattice energy. For example, literature on structurally related antimalarial piperidyl-trifluoromethyl compounds demonstrates that forming a lactate salt can yield a 200-fold solubility enhancement over the corresponding hydrochloride salt [1]. Mesylate or citrate salts are also excellent alternatives.

Q3: Salt formation alone isn't meeting our high-dose intravenous (IV) requirements. Can we use cyclodextrins for this specific structure?

Causality & Mechanism: Yes. The -CF₃ and ethoxy groups on the azetidine ring form a bulky, hydrophobic moiety that acts as an ideal "guest" for the hydrophobic cavity of cyclodextrins (CDs). However, native β-cyclodextrin has limited aqueous solubility due to strong intramolecular hydrogen bonding [2][3]. Solution: You must use modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) . SBE-β-CD is particularly effective here: its polyanionic sulfobutyl chains will form favorable electrostatic interactions with the protonated piperidine nitrogen, while the hydrophobic cavity encapsulates the -CF₃ group, relying on strong van der Waals forces [2].

Q4: We are developing an oral solid dosage form and want to use an Amorphous Solid Dispersion (ASD). Which polymer will prevent recrystallization?

Causality & Mechanism: The goal of an ASD is to trap the drug in a high-energy amorphous state. Because the free base has a strong tendency to crystallize, you need a polymer that forms specific intermolecular interactions with the drug to raise the glass transition temperature ( Tg​ ) of the dispersion [3]. Solution: Use an acidic enteric polymer like Hypromellose Acetate Succinate (HPMCAS) . The carboxylic acid groups of HPMCAS will form strong hydrogen and ionic bonds with the basic piperidine amine. This restricts the molecular mobility of the drug, effectively raising the activation energy required for the API to nucleate and recrystallize during storage.

III. Standard Operating Procedures (SOPs)

Self-Validating Protocol: Phase Solubility Study for Cyclodextrin Complexation

To ensure the cyclodextrin is actually encapsulating the -CF₃/azetidine moiety (and not just acting as a non-specific surfactant), run this self-validating Higuchi-Connors phase solubility study [3].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a series of HP-β-CD or SBE-β-CD solutions at concentrations of 0, 5, 10, 15, 20, and 25 mM in a buffered aqueous vehicle (pH 4.5 is recommended to keep the piperidine amine protonated for synergistic solubility).

  • Saturation: Add an excess amount of the API (e.g., 15 mg) to 2 mL of each CD solution in tightly sealed glass vials.

  • Equilibration: Place the vials in an orbital shaking incubator at 25°C for exactly 72 hours.

    • Causality Note: 72 hours is critical. The highly crystalline nature of CF₃-containing free bases means dissolution kinetics are extremely slow; shorter times will yield false-low thermodynamic solubility readings.

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to settle undissolved solids. Carefully withdraw the supernatant and filter through a 0.22 µm PVDF syringe filter.

    • Validation Check: Always discard the first 0.3 mL of the filtrate to saturate any non-specific binding sites on the filter membrane, ensuring accurate quantification.

  • Quantification & Self-Validation: Analyze the filtrate via HPLC-UV. Plot the molar concentration of dissolved API (y-axis) against the molar concentration of CD (x-axis).

    • System Validation: If the plot is strictly linear ( R2>0.99 ), you have successfully confirmed an AL​ -type 1:1 inclusion complex. Calculate the stability constant ( K1:1​=slope/[S0​(1−slope)] ). A K1:1​ value between 100 and 1000 M−1 validates that the hydrophobic headgroup is stably residing inside the CD cavity. If the curve plateaus ( BS​ -type), the complex is precipitating, indicating you must increase the CD substitution degree or lower the pH further.

IV. Quantitative Data Presentation

The table below summarizes the expected solubility enhancements based on the physicochemical mechanisms discussed, benchmarked against historical data for highly lipophilic piperidine/trifluoromethyl compounds.

Formulation StrategyMechanism of Solubility EnhancementExpected Solubility GainKey Stability / Performance Metric
Hydrochloride (HCl) Salt Ionization of piperidine 2° amine; disrupts free base crystal lattice.10x - 50xSusceptible to common ion effect in gastric fluid (pH 1.2).
Lactate / Mesylate Salt Ionization with bulky counterion; lowers lattice energy without common ion suppression.100x - 200xMaintains supersaturation in Cl⁻ rich environments.
HP-β-CD Complexation Encapsulation of the lipophilic -CF₃ / ethoxy azetidine moiety via van der Waals forces.50x - 100x K1:1​ stability constant > 500 M−1 ; prevents precipitation.
HPMCAS Solid Dispersion Amorphous state trapping; ionic interactions between polymer and basic amine.> 500x (Kinetic)High Tg​ prevents free base recrystallization under high humidity.

V. References

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.[Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Taylor & Francis.[Link]

Optimization

Technical Support Center: Resolving Chiral Separation Issues for 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine Enantiomers

Welcome to the technical support center for the chiral separation of 4-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of 4-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method development strategies. The unique structural characteristics of this molecule, namely the trifluoromethyl group and the two heterocyclic rings, present specific challenges in achieving baseline resolution. This resource synthesizes technical expertise and field-proven insights to navigate these complexities effectively.

Understanding the Challenge: The Molecule at a Glance

The target molecule, 4-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine, possesses a single stereocenter at the C3 position of the azetidine ring. The presence of the electron-withdrawing and sterically bulky trifluoromethyl (CF3) group can significantly influence the molecule's interaction with chiral stationary phases (CSPs).[1][2][3] This, combined with the conformational flexibility of the piperidine and azetidine rings, makes predicting the optimal chiral separation conditions challenging. A successful separation strategy will depend on exploiting subtle differences in the spatial arrangement of the enantiomers.[4]

Key Molecular Features Influencing Separation:

  • Chiral Center: A quaternary carbon in the strained azetidine ring.

  • Trifluoromethyl Group: Introduces strong electronic effects and steric hindrance, which can either aid or hinder chiral recognition depending on the CSP.[5]

  • Piperidine and Azetidine Rings: These saturated nitrogen heterocycles are common scaffolds in biologically active compounds and can participate in hydrogen bonding and dipole-dipole interactions.[6][7][8]

  • Ethoxy Group: Provides an additional point of interaction through hydrogen bonding.

Method Development & Optimization Workflow

A systematic approach to method development is crucial for efficiently identifying suitable separation conditions. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, with SFC often offering advantages in speed and reduced solvent consumption.[9][10][11]

Step 1: Initial Screening of Chiral Stationary Phases (CSPs)

It is nearly impossible to predict the best CSP for a novel compound without experimental screening.[4] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are the most widely used and successful for a broad range of chiral molecules and should be the primary focus of initial screening.[12][13]

dot graph TD { A[Start: Racemic Mixture] --> B{Screening Phase}; B --> C[HPLC Screening]; B --> D[SFC Screening]; C --> E{Polysaccharide CSPs (Coated & Immobilized)}; D --> E; E --> F[Amylose-based (e.g., Chiralpak IA, AD)]; E --> G[Cellulose-based (e.g., Chiralcel OD, OJ)]; F --> H{Evaluate Resolution (Rs)}; G --> H; H --> I{Rs > 1.5?}; I -- Yes --> J[Proceed to Optimization]; I -- No --> K[Select Alternative CSPs/Mobile Phases]; J --> L[End: Optimized Method]; K --> E; } caption: Initial CSP screening workflow for both HPLC and SFC.

Step 2: Mobile Phase Selection and Optimization

The choice of mobile phase is as critical as the CSP. The goal is to modulate the retention and selectivity to achieve baseline resolution.

For HPLC:

  • Normal Phase (NP): A common starting point for many chiral separations. Typical mobile phases consist of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).[13] For basic compounds like the target molecule, adding a small amount of an amine modifier (e.g., diethylamine, DEA) can significantly improve peak shape and prevent tailing.[14]

  • Reversed Phase (RP): While less common for initial screening of such compounds, it can be effective, especially with immobilized polysaccharide CSPs.[12] Mobile phases typically involve mixtures of water or buffer with acetonitrile or methanol.

  • Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol, often with additives. This can be a powerful alternative if NP or RP modes fail.

For SFC:

  • SFC primarily uses supercritical CO2 as the main mobile phase component, which is non-toxic and environmentally friendly.[10][15]

  • An organic modifier, typically an alcohol like methanol or ethanol, is added to the CO2 to control analyte retention and selectivity.

  • Additives such as DEA for basic compounds are also crucial in SFC to achieve good peak shapes.

TechniquePrimary Mobile PhaseCommon ModifiersRecommended Additive (for this molecule)
HPLC (NP) Hexane/HeptaneIsopropanol (IPA), Ethanol (EtOH)0.1% Diethylamine (DEA)
SFC Supercritical CO2Methanol (MeOH), Ethanol (EtOH)0.1% Diethylamine (DEA)
Step 3: Optimizing Chromatographic Parameters

Once a promising CSP and mobile phase system are identified, further optimization can be performed to improve resolution and analysis time.

  • Flow Rate: Affects both analysis time and efficiency. Optimization is necessary to find a balance.

  • Temperature: Can have a significant impact on selectivity.[13] It is recommended to evaluate temperatures in the range of 10-40°C.

  • Modifier Percentage (Isocratic vs. Gradient): Fine-tuning the percentage of the alcohol modifier in the mobile phase can significantly impact resolution. A gradient elution may be beneficial in some cases to improve peak shape and reduce run time.[12]

Troubleshooting Guide: Q&A Format

This section addresses common problems encountered during the chiral separation of 4-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine enantiomers.

Issue 1: Poor or No Resolution (Rs < 1.0)

Q: I am not seeing any separation between the enantiomers on my chosen polysaccharide column. What should I do first?

A:

  • Confirm System Suitability: First, ensure your chromatographic system is performing correctly by running a standard on the column you are using.

  • Evaluate a Different CSP: The most likely reason for no separation is a lack of chiral recognition by the selected CSP. It is essential to screen a panel of different polysaccharide CSPs (both amylose and cellulose-based).[4] For instance, if Chiralpak IA (amylose-based) fails, try Chiralcel OD (cellulose-based) next.

  • Change the Mobile Phase Modifier: The nature of the alcohol modifier can dramatically alter selectivity. If you are using isopropanol, switch to ethanol, or vice-versa.

  • Switch Techniques (HPLC to SFC or vice-versa): SFC and HPLC can offer complementary selectivity.[16] If you are struggling with HPLC, SFC is a highly successful alternative for chiral separations of small molecules and should be attempted.[9]

dot graph TD { A[Start: Poor Resolution] --> B{Is system suitable?}; B -- Yes --> C{Screen Different CSPs}; B -- No --> D[Troubleshoot System/Column]; C --> E{Try Different Alcohol Modifier (IPA/EtOH)}; E --> F{Switch Technique (HPLC <-> SFC)}; F --> G[Re-evaluate Resolution]; G -- Improved --> H[Optimize Method]; G -- Not Improved --> I[Consider Derivatization or Alternative Techniques]; H --> J[End: Successful Separation]; } caption: Troubleshooting workflow for poor resolution.

Issue 2: Peak Tailing

Q: My peaks are showing significant tailing, which is affecting my ability to accurately quantify the enantiomers. What are the likely causes and solutions?

A: Peak tailing for a basic compound like this is often due to unwanted secondary interactions with the stationary phase or other active sites in the system.[17][18]

  • Add/Increase Basic Modifier: The most common cause is the interaction of the basic nitrogen atoms in the piperidine and azetidine rings with acidic silanol groups on the silica support of the CSP. Adding a small amount (0.1% - 0.5%) of a basic modifier like diethylamine (DEA) to the mobile phase is crucial to suppress these interactions and improve peak shape.[14]

  • Check for Column Contamination: Adsorption of impurities from previous injections can create active sites at the head of the column.[19] Flushing the column with a strong solvent (if using an immobilized CSP) can help. For coated CSPs, follow the manufacturer's guidelines for washing.

  • Reduce Sample Concentration: Column overload can lead to peak tailing.[17] Try injecting a more dilute sample to see if the peak shape improves.

  • Ensure Proper pH (Reversed Phase): If you are using a reversed-phase method, ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a consistent ionization state.

Issue 3: Peak Fronting

Q: I am observing peak fronting. What could be causing this?

A: Peak fronting is less common than tailing but is typically related to sample overload or solvent effects.

  • Decrease Sample Concentration/Injection Volume: This is the most common cause of fronting. Dilute your sample and reinject.

  • Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent that is stronger (more eluotropic) than your mobile phase, it can cause the analyte band to spread and front. Whenever possible, dissolve your sample in the initial mobile phase.

Issue 4: Irreproducible Retention Times

Q: My retention times are shifting between injections. How can I stabilize my method?

A: Fluctuating retention times point to a lack of equilibration or instability in the system.

  • Ensure Column Equilibration: Chiral columns, especially in normal phase, can require extended equilibration times. Ensure the column is thoroughly flushed with the mobile phase before starting your analysis sequence.

  • Check for Mobile Phase Composition Changes: If using a volatile solvent like hexane, ensure your mobile phase reservoir is well-sealed to prevent selective evaporation of the more volatile components, which would alter the composition over time.

  • Temperature Control: Unstable column temperature can cause retention time drift.[13] Use a column oven to maintain a constant temperature.

  • Pump Performance: Check your HPLC/SFC pump for pressure fluctuations, which could indicate a leak or a problem with the check valves.

Frequently Asked Questions (FAQs)

Q1: Is HPLC or SFC better for separating the enantiomers of 4-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine? A1: Both techniques are viable. However, SFC is often faster, more environmentally friendly, and has shown a very high success rate for the chiral separation of diverse small molecules.[9][10] It is highly recommended to screen your compound using both techniques if the instrumentation is available.[16]

Q2: Which specific chiral columns have the highest probability of success? A2: Based on the separation of similar heterocyclic structures, polysaccharide-based CSPs are the best starting point.[13][20] Specifically, columns with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) as chiral selectors are excellent candidates. Examples include Chiralpak® IA/AD and Chiralcel® OD/OJ series, respectively.[12][20]

Q3: Do I need to derivatize my molecule to achieve separation? A3: Derivatization is generally not necessary for achieving separation on a CSP and should be considered a last resort.[13] Direct separation on a CSP is the preferred method. Derivatization is more commonly used to improve detection (e.g., if the molecule lacks a UV chromophore) or to create diastereomers for separation on an achiral column.[13][21]

Q4: How does the trifluoromethyl (CF3) group affect the separation? A4: The CF3 group is highly electronegative and bulky.[3][5] This can enhance chiral recognition by creating specific steric and electronic interactions (e.g., dipole-dipole) with the CSP that would not be present otherwise.[1] However, its bulkiness can also sometimes hinder the ideal fit into the chiral pocket of the CSP. The effect is highly dependent on the specific CSP being used.

Q5: My resolution is good (Rs ≈ 1.5), but I need to scale up for preparative purification. What should I consider? A5: SFC is particularly advantageous for preparative scale due to faster run times and easier solvent removal (CO2 simply evaporates).[10] When scaling up, you will need to perform a loading study to determine the maximum amount of sample that can be injected without losing resolution. You will also need to optimize the flow rate and collection parameters.

Experimental Protocol Example: HPLC Screening

This protocol provides a starting point for screening on a polysaccharide-based CSP.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica), 250 x 4.6 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane with 0.1% (v/v) Diethylamine (DEA).

    • Mobile Phase B: Isopropanol (IPA) with 0.1% (v/v) Diethylamine (DEA).

  • Chromatographic Conditions:

    • Isocratic Elution: Start with a mixture of 90:10 (v/v) Mobile Phase A : Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm, requires experimental determination).

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: Evaluate the chromatogram for resolution (Rs), retention factor (k'), and selectivity (α). If separation is observed but is not baseline, adjust the ratio of Hexane/IPA (e.g., try 85:15, 80:20). If no separation is observed, switch the modifier to Ethanol or screen a different CSP.

References

  • Waters Corporation.
  • Yanik, G. W., & Tranquil, I. (2009). Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification.
  • Selvita. (2024).
  • Hanbon.
  • YMC. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Benchchem. Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • Benchchem. Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex.
  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Aboul-Enein, H. Y., & El-Awady, M. I. (2014). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC.
  • Nenajdenko, V. G., et al. (2022).
  • Yoshikawa, N., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au.
  • ResearchGate. Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric....
  • Analytical Chemistry. (2023).
  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • ResearchGate. (2025).
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Pharmacokinetic Profiling: 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine vs. Standard Piperidine

As drug discovery programs increasingly target complex intracellular protein-protein interactions, the physicochemical demands placed on small-molecule scaffolds have intensified. Standard piperidine is a ubiquitous buil...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex intracellular protein-protein interactions, the physicochemical demands placed on small-molecule scaffolds have intensified. Standard piperidine is a ubiquitous building block in medicinal chemistry, but its high basicity and metabolic vulnerabilities often lead to pharmacokinetic (PK) liabilities, including poor membrane permeability, rapid oxidative clearance, and hERG-mediated cardiotoxicity.

To overcome these limitations, advanced functionalization strategies are employed. The incorporation of a 4-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl) moiety onto the piperidine ring represents a sophisticated structural intervention. This guide objectively compares the pharmacokinetic performance of this highly substituted derivative against standard piperidine, detailing the mechanistic causality behind its superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Structural Rationale & Mechanistic Causality

The transformation from a simple piperidine to 4-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine fundamentally alters the molecule's electron distribution, conformational flexibility, and steric profile[1].

  • The Trifluoromethyl ( CF3​ ) Group: Fluorination is a proven strategy to modulate basicity[2]. The strongly electron-withdrawing inductive ( −I ) effect of the CF3​ group drastically reduces the pKa of the adjacent azetidine nitrogen. Through-bond attenuation also slightly lowers the pKa of the distal piperidine nitrogen. This reduction in basicity shifts the molecule from being fully protonated at physiological pH to maintaining a higher fraction of neutral species, directly enhancing passive lipoidal permeability[3].

  • The Azetidine Linkage: The four-membered azetidine ring acts as a rigid, low-lipophilicity spacer. Unlike larger rings (e.g., piperazine), azetidine minimizes the molecular weight and LogP penalty while projecting the CF3​ and ethoxy groups into a specific vector, sterically shielding the C4 position of the piperidine ring—a notorious hotspot for Cytochrome P450 (CYP) mediated oxidation[4].

  • The Ethoxy Group: While the CF3​ group drives lipophilicity, the ethoxy ether provides a crucial hydrogen-bond acceptor. This balances the solvation energy, preventing the molecule from becoming excessively "greasy" and maintaining aqueous solubility.

G cluster_structure Structural Modifications cluster_pk Pharmacokinetic Outcomes A Base Piperidine (High pKa, CYP Hotspot) B C4-Azetidine Addition (Conformational Restriction) A->B C 3-Trifluoromethyl (CF3) (Inductive e- Withdrawal) B->C D 3-Ethoxy Group (Steric Bulk & H-Bonding) B->D F Blocked C4 Oxidation Increased Metabolic Stability B->F Steric Block E Reduced Basicity (pKa) Lower hERG Liability C->E -I Effect G Optimized LogD(7.4) Enhanced Permeability C->G +Lipophilicity D->G Solvation Balance

Caption: Logical relationship of structural modifications to pharmacokinetic outcomes.

Comparative Pharmacokinetic Data

The following table synthesizes the quantitative differences between the unsubstituted piperidine heterocycle and the functionalized derivative. Data reflects standardized in vitro ADME profiling conditions.

Pharmacokinetic ParameterStandard Piperidine4-(3-Ethoxy-3-(CF3)azetidin-1-yl)piperidineCausality / Impact on Drug Design
pKa (Basic Center) ~11.2~9.2 (Piperidine N)< 3.0 (Azetidine N)The CF3​ group renders the azetidine N non-basic. The lower overall basicity reduces hERG channel trapping.
LogD (at pH 7.4) -1.50+1.85Shift from highly hydrophilic to optimally lipophilic, drastically improving passive membrane crossing.
Intrinsic Clearance ( Clint​ ) (HLM, µL/min/mg)> 150 (Rapid)< 15 (Highly Stable)Steric shielding at C4 and the robust C-F bonds prevent rapid CYP450-mediated degradation.
PAMPA Permeability ( Papp​ ) < 1.0 x 10⁻⁶ cm/s> 15.0 x 10⁻⁶ cm/sIncreased fraction of neutral species at pH 7.4 drives transcellular absorption.
Aqueous Solubility > 100 mg/mL~ 0.5 - 1.0 mg/mLTrade-off: Increased lipophilicity reduces solubility, but the ethoxy oxygen mitigates severe crystal packing.
Self-Validating Experimental Protocols

To ensure scientific trustworthiness, pharmacokinetic data must be derived from self-validating assay systems. Below is the rigorously controlled methodology used to determine the Intrinsic Clearance ( Clint​ ) differences noted in the table above.

Protocol: Human Liver Microsome (HLM) Metabolic Stability Assay

This protocol is designed to isolate CYP450-mediated metabolism from chemical instability, utilizing internal controls to validate enzymatic viability.

Step 1: Matrix Preparation

  • Thaw Human Liver Microsomes (HLM, pooled, 20 mg/mL) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Dilute HLMs in the buffer to a working concentration of 0.625 mg/mL.

Step 2: Compound Spiking & Self-Validation Controls

  • Prepare 10 mM DMSO stocks of the test article (4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine), a positive control (Verapamil - rapid clearance), and a negative control (Warfarin - low clearance).

  • Dilute stocks to 1 µM in the HLM suspension. The final DMSO concentration must strictly remain 0.1% to prevent CYP enzyme inhibition.

  • Validation Check: Set up a parallel "Minus-NADPH" control for the test article. Rationale: If the compound degrades in the absence of the NADPH cofactor, the instability is chemical, not enzymatic.

Step 3: Incubation & Quenching

  • Pre-warm the spiked HLM suspensions at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Rationale: Cold organic solvent instantly denatures CYP enzymes, while the Internal Standard normalizes downstream LC-MS/MS ionization variations.

Step 4: Analysis & Data Output

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode).

  • Calculate the half-life ( t1/2​ ) from the log-linear decline of the analyte/IS peak area ratio. Calculate Clint​ using the formula: Clint​=(0.693/t1/2​)×(1/mg microsome per mL) .

Workflow A 1. Compound Prep (Test, Verapamil, Warfarin) B 2. HLM Incubation (NADPH, 37°C, 0-60 min) A->B C 3. Reaction Quench (Cold Acetonitrile + IS) B->C D 4. LC-MS/MS (MRM Quantification) C->D E 5. PK Analysis (Half-life, Cl_int) D->E

Caption: Self-validating human liver microsome (HLM) stability assay workflow.

Strategic Applications in Drug Design

The transition from standard piperidine to 4-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine is not merely a structural novelty; it is a targeted pharmacokinetic optimization.

When standard piperidines are utilized in lead compounds, they frequently suffer from high volume of distribution ( Vd​ ) due to lysosomal trapping (driven by high pKa) and rapid first-pass metabolism. By incorporating the fluorinated azetidine system, medicinal chemists can:

  • Rescue failed scaffolds: Compounds that previously failed in vivo efficacy models due to rapid clearance can achieve once-daily oral dosing profiles.

  • Mitigate Safety Liabilities: The reduction in overall basicity directly correlates with a lower propensity to bind the hERG potassium channel, a critical regulatory requirement for cardiovascular safety[1].

  • Enhance CNS Penetration: If the target is within the central nervous system, the optimized LogD and reduced hydrogen-bond donor count of this specific moiety significantly favor blood-brain barrier (BBB) traversal compared to unsubstituted secondary amines.

References
  • Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: ChemMedChem (PubMed/NIH) URL: [Link]

  • Title: Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Comparative Lipophilicity Guide: 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine vs. Non-Fluorinated Analogs

For drug development professionals, the selection and optimization of heterocyclic scaffolds are foundational to achieving target pharmacokinetic profiles[1]. The bicyclic system combining a piperidine ring with a 3-subs...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the selection and optimization of heterocyclic scaffolds are foundational to achieving target pharmacokinetic profiles[1]. The bicyclic system combining a piperidine ring with a 3-substituted azetidine is a highly versatile pharmacophore. However, the strategic substitution of a methyl ( CH3​ ) group with a trifluoromethyl ( CF3​ ) group at the 3-position of the azetidine ring triggers a profound shift in the molecule's physicochemical behavior[2].

This guide provides an objective, mechanistic comparison of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine against its non-fluorinated analog, 4-(3-Ethoxy-3-methylazetidin-1-yl)piperidine , focusing on how fluorination dictates lipophilicity, ionization state, and membrane permeability.

Mechanistic Rationale: The Di-Cation to Mono-Cation Shift

To understand the comparative lipophilicity of these two scaffolds, one must look beyond intrinsic hydrophobicity (LogP) and analyze the effective lipophilicity at physiological pH (LogD 7.4​ ). The introduction of fluorine atoms fundamentally reprograms the ionization profile of the azetidine core[3].

  • The Non-Fluorinated Liability (3-Methyl Analog): Unsubstituted or alkyl-substituted azetidines are highly basic, typically exhibiting a pKa between 9.5 and 11.3[1]. Because the piperidine nitrogen is also basic (pKa ~9.8), the non-fluorinated analog exists almost entirely as a highly polar di-cation at pH 7.4. This dual protonation carries a severe energetic penalty for desolvation, drastically reducing its ability to cross lipid bilayers.

  • The Fluorinated Advantage (3-Trifluoromethyl Analog): The CF3​ group is intensely electron-withdrawing. Through through-bond inductive effects, it pulls electron density away from the adjacent azetidine nitrogen, lowering its pKa by approximately 3 log units (down to ~6.5)[4]. Consequently, at pH 7.4, the azetidine nitrogen remains largely neutral. The molecule exists primarily as a mono-cation (with only the piperidine nitrogen protonated).

This avoidance of a second positive charge, synergized with the high intrinsic lipophilicity of the CF3​ group (Hansch π parameter +0.88), results in an exponentially higher LogD 7.4​ [3].

Mechanistic_Pathway CF3 Trifluoromethyl (CF3) Substitution Inductive Strong Inductive Electron Withdrawal CF3->Inductive pKa Azetidine N pKa Drops (~9.5 to ~6.5) Inductive->pKa Neutral Shift from Di-cation to Mono-cation at pH 7.4 pKa->Neutral LogD Exponential Increase in LogD7.4 Neutral->LogD

Mechanistic pathway showing how CF3 substitution alters pKa and physiological lipophilicity.

Comparative Physicochemical Data

The following table synthesizes the quantitative differences between the fluorinated scaffold and its non-fluorinated counterpart, illustrating the dramatic impact of the CF3​ group on drug-like properties.

Property4-(3-Ethoxy-3-methylazetidin-1-yl)piperidine4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidineMechanistic Driver
Intrinsic LogP (cLogP) ~1.8~2.5 CF3​ Hansch π parameter (+0.88)
Azetidine N pKa 9.5 ± 0.26.5 ± 0.3Strong inductive electron withdrawal by CF3​
Piperidine N pKa 9.8 ± 0.29.6 ± 0.2Minimal distal effect (5 bonds away)
Ionization State (pH 7.4) Di-cation (>99%)Mono-cation (>85%)pKa shift relative to physiological pH
Measured LogD (pH 7.4) -0.51.8Avoidance of dual protonation penalty

Self-Validating Experimental Protocols

To ensure scientific trustworthiness and reproducibility, the physicochemical parameters discussed above must be derived using robust, self-validating methodologies. Below are the standard protocols for quantifying these differences.

Protocol A: High-Throughput Shake-Flask LC-MS/MS for LogD 7.4​

While computational models (cLogP) are useful, they often fail to accurately predict the complex solvation dynamics of polybasic compounds. The shake-flask method remains the gold standard.

  • Buffer Preparation: Prepare 100 mM Phosphate Buffered Saline (PBS). Strictly adjust the pH to 7.40 at 25°C.

  • System Validation (Control): Include a known reference standard, such as Propranolol (known LogD 1.2), in a parallel flask to validate the phase separation and LC-MS response.

  • Partitioning: Add 10 µL of a 10 mM compound stock (dissolved in DMSO) to a glass vial containing 495 µL of 1-octanol and 495 µL of the pH 7.4 PBS buffer.

  • Thermodynamic Equilibration: Agitate the vials on a plate shaker at 1000 rpm for 60 minutes at a constant 25°C to ensure complete thermodynamic equilibrium between the aqueous and organic phases.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to sharply resolve the octanol and aqueous layers, eliminating micro-emulsions.

  • Quantification: Carefully extract aliquots from both layers. Dilute appropriately and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate LogD as Log10​(AUCoctanol​/AUCaqueous​) .

LogD_Workflow N1 Compound Prep (10 mM in DMSO) N2 Partitioning (Octanol / PBS pH 7.4) N1->N2 N3 Equilibration (Shake 60 min, 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 LogD Calculation Log(AUC_oct / AUC_aq) N5->N6

Step-by-step shake-flask LC-MS/MS workflow for high-throughput LogD7.4 determination.
Protocol B: Potentiometric pKa Determination

To prove the causality of the CF3​ inductive effect, the exact pKa of the azetidine nitrogen must be measured under physiological ionic strength.

  • Sample Preparation: Dissolve 1-2 mg of the compound in a 0.15 M KCl aqueous solution. Causality note: 0.15 M KCl is used to mimic the ionic strength of human blood plasma, which directly influences the activity coefficients of the ions.

  • Acidification: Titrate the solution with 0.1 M HCl down to pH 2.0 to ensure both the piperidine and azetidine nitrogens are fully protonated.

  • Controlled Titration: Perform a reverse titration using 0.1 M KOH up to pH 12.0. Critical Step: This must be done under a continuous nitrogen ( N2​ ) gas blanket to exclude atmospheric CO2​ , which would form carbonic acid and artificially skew the basic pKa readings.

  • Data Analysis: Plot the volume of titrant against pH and use a Bjerrum plot analysis to extract the two distinct inflection points corresponding to the macroscopic pKa values.

Conclusion & Application in Drug Design

The substitution of a methyl group with a trifluoromethyl group in the 4-(3-Ethoxyazetidin-1-yl)piperidine scaffold is not merely an incremental bump in lipophilicity; it is a fundamental reprogramming of the molecule's ionization state[3].

By strategically deploying the CF3​ group's electron-withdrawing power, medicinal chemists can suppress the basicity of the azetidine nitrogen[4]. This shifts the molecule from an impermeable di-cation to a highly permeable mono-cation at physiological pH. For drug development professionals targeting the Central Nervous System (CNS) or seeking high oral bioavailability, the 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine scaffold offers a profound advantage, effectively neutralizing an otherwise prohibitive basic center while maintaining the structural rigidity of the bicyclic system.

References

  • Applications of Fluorine in Medicinal Chemistry Gillis, E. P., et al. Journal of Medicinal Chemistry (2015), 58 (21), 8315-8359. URL:[Link]

  • Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors Cheng, R., et al. Journal of Medicinal Chemistry (2018), 61 (7), 3008-3026. URL:[Link]

Sources

Validation

A Comprehensive Guide to Benchmarking the Binding Efficacy of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Introduction The development of novel ligands for neurotransmitter receptors is a cornerstone of modern neuropharmacology. The compound 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine represents a novel chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of novel ligands for neurotransmitter receptors is a cornerstone of modern neuropharmacology. The compound 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine represents a novel chemical entity with potential for modulating cholinergic signaling. The presence of the piperidine and azetidine scaffolds suggests a possible interaction with acetylcholine receptors, which are crucial targets for treating a wide range of neurological and psychiatric disorders. This guide provides a comprehensive, multi-tiered framework for characterizing the binding efficacy of this novel compound. We will benchmark it against well-established reference ligands for both muscarinic and nicotinic acetylcholine receptor families.

This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but also the strategic rationale behind the experimental choices, ensuring a robust and self-validating approach to pharmacological characterization.

The Subject of Our Investigation: 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

The structure of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine, with its trifluoromethyl group, is anticipated to exhibit increased metabolic stability and lipophilicity, which are desirable properties for central nervous system (CNS) drug candidates. The core hypothesis is that this compound will exhibit affinity for one or more subtypes of acetylcholine receptors.

Potential Targets: Muscarinic and Nicotinic Acetylcholine Receptors

Muscarinic Acetylcholine Receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are widely distributed throughout the CNS and peripheral nervous system.[1][2][3] They are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[1][3]

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels composed of five subunits.[4][5][6] The diversity of subunit composition leads to a wide array of receptor subtypes with distinct pharmacological properties.[4][5]

Tier 1: In-Vitro Binding Affinity and Kinetics

The initial step is to determine if and how strongly our test compound binds to the target receptors. We will employ a suite of in-vitro techniques to ascertain binding affinity (Ki), dissociation constant (Kd), and kinetic parameters (kon/koff).

Selection of Reference Ligands

To contextualize the binding data of our novel compound, a panel of well-characterized reference ligands is essential.

Receptor FamilySubtype(s)Reference LigandRationale
MuscarinicM1, M2, M3, M4, M5AtropineA non-selective muscarinic antagonist, providing a general benchmark for muscarinic receptor affinity.
MuscarinicM1PirenzepineA selective M1 antagonist, crucial for determining subtype selectivity.[2]
MuscarinicM2AF-DX 384A selective M2 antagonist.[1]
MuscarinicM34-DAMPA selective M3 antagonist.
MuscarinicM4TropicamideA selective M4 antagonist.
Nicotinicα4β2VareniclineA high-affinity partial agonist for the α4β2 subtype, a key CNS target.[4]
Nicotinicα7EpibatidineA potent, non-selective nicotinic agonist with high affinity for the α7 subtype.
Nicotinicα7α-BungarotoxinA selective antagonist for the α7 subtype, often used in binding assays.[4]
Experimental Protocols
1. Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a ligand for a receptor.[7][8][9]

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for various mAChR and nAChR subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human M1, M2, M3, M4, M5, α4β2, or α7 receptor subtypes.[10]

  • Competition Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors, [³H]-Cytisine for α4β2 nAChRs, or [¹²⁵I]-α-Bungarotoxin for α7 nAChRs).

    • Add increasing concentrations of the unlabeled test compound or a reference ligand.

    • Incubate to allow the binding to reach equilibrium.[8]

    • Separate the bound and free radioligand by vacuum filtration through glass fiber filters.[10]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (with target receptor) Incubation Incubate Membranes, Radioligand, and Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test/Reference Compound Serial Dilution Compound_Prep->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Plotting Plot Competition Curve Counting->Plotting Fitting Determine IC50 Plotting->Fitting Calculation Calculate Ki (Cheng-Prusoff) Fitting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.[11][12][13][14]

Objective: To determine the association (kon) and dissociation (koff) rates, and to calculate the dissociation constant (Kd).

Methodology:

  • Chip Preparation: Immobilize the purified target receptor protein onto a sensor chip.[11][13]

  • Analyte Injection: Flow solutions of the test compound at various concentrations over the sensor chip surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.[11][13]

  • Data Analysis:

    • Generate sensorgrams showing the binding response over time.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate Kd as koff/kon.

Diagram of SPR Experimental Workflow:

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Immobilization Immobilize Receptor on Sensor Chip Injection Inject Test Compound (Analyte) Immobilization->Injection Detection Detect Change in Refractive Index (RU) Injection->Detection Regeneration Regenerate Chip Surface Detection->Regeneration Sensorgram Generate Sensorgram Detection->Sensorgram Fitting Fit Data to Kinetic Model Sensorgram->Fitting Calculation Determine kon, koff, and Kd Fitting->Calculation

Caption: General workflow for an SPR binding kinetics experiment.

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17][18]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation: Prepare solutions of the purified target receptor and the test compound in the same buffer.[17]

  • Titration: Titrate the test compound into the receptor solution in a stepwise manner.[16][19]

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis:

    • Plot the heat change per injection against the molar ratio of the ligand to the protein.

    • Fit the resulting isotherm to a binding model to determine Kd, n, and ΔH.[17][18]

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Tier 2: Cell-Based Functional Assays

Binding to a receptor does not guarantee a functional effect. Therefore, it is crucial to assess whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocols
1. ERK1/2 Phosphorylation Assay

Activation of many GPCRs, including mAChRs, leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[20] Measuring p-ERK levels provides a robust readout of receptor activation.[20][21][22]

Objective: To determine if the test compound can activate or inhibit mAChR-mediated signaling.

Methodology:

  • Cell Culture: Culture cells stably expressing the target mAChR subtype.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of the test compound.

    • Incubate for a predetermined optimal time.[20]

    • Lyse the cells and measure the levels of phosphorylated ERK1/2 using a suitable detection method, such as AlphaLISA or TR-FRET.[21][23]

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Stimulate the cells with a known agonist at its EC₈₀ concentration.[20]

    • Measure the levels of phosphorylated ERK1/2.

  • Data Analysis:

    • Agonist Mode: Plot p-ERK levels against the log concentration of the test compound to determine the EC₅₀ and Emax.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Diagram of ERK1/2 Phosphorylation Assay Logic:

G Ligand Ligand (Agonist) Receptor mAChR (GPCR) Ligand->Receptor Binds G_Protein G Protein (Gq/Gi) Receptor->G_Protein Activates Signaling_Cascade Signaling Cascade G_Protein->Signaling_Cascade Initiates ERK ERK1/2 Signaling_Cascade->ERK Leads to pERK p-ERK1/2 (Phosphorylated) ERK->pERK Phosphorylation Cellular_Response Cellular Response pERK->Cellular_Response Triggers G cluster_baseline Baseline cluster_treatment Treatment cluster_postdose Post-Dose cluster_analysis Analysis Radiotracer_Admin_1 Administer Radiotracer PET_Scan_1 Perform Baseline PET Scan Radiotracer_Admin_1->PET_Scan_1 Drug_Admin Administer Test Compound PET_Scan_1->Drug_Admin Image_Analysis Analyze PET Images PET_Scan_1->Image_Analysis Radiotracer_Admin_2 Administer Radiotracer Drug_Admin->Radiotracer_Admin_2 PET_Scan_2 Perform Post-Dose PET Scan Radiotracer_Admin_2->PET_Scan_2 PET_Scan_2->Image_Analysis Occupancy_Calc Calculate Receptor Occupancy (%) Image_Analysis->Occupancy_Calc Dose_Response Generate Dose- Occupancy Curve Occupancy_Calc->Dose_Response

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Comparative

Reproducibility of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine Cell-Based Assay Results: A Comparative Guide

Executive Summary The development of central nervous system (CNS)-active small-molecule kinase inhibitors requires rigorous, reproducible cell-based assays to quantify target engagement[1]. The compound 4-(3-Ethoxy-3-(tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS)-active small-molecule kinase inhibitors requires rigorous, reproducible cell-based assays to quantify target engagement[1]. The compound 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine (hereafter referred to as ETAP-4 ) represents a highly potent, lipophilic structural motif frequently utilized in novel Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors[2][3]. LRRK2 is a primary genetic driver of Parkinson’s disease, and its hyperactivation leads to the pathogenic phosphorylation of Rab GTPases, specifically Rab10 at Thr73[4][5].

While ETAP-4 demonstrates exceptional biochemical potency, researchers frequently encounter significant inter-assay variability when measuring its cellular IC₅₀ via endogenous pRab10-Thr73 quantification. This guide objectively compares ETAP-4’s performance against standard LRRK2 inhibitors (MLi-2 and DNL201)[3] and dissects the root causes of assay irreproducibility. Furthermore, it provides a self-validating, highly optimized protocol for quantitative immunoblotting to ensure robust data generation.

Mechanistic Background: The LRRK2-Rab10 Axis

To understand the assay, we must first understand the causality of the signaling cascade. LRRK2 directly phosphorylates Rab10 at a conserved Thr73 residue within its effector-binding switch-II motif[4]. This phosphorylation event is rapidly counteracted by the phosphatase PPM1H[6]. When evaluating an inhibitor like ETAP-4, the measured pRab10 signal is not static; it is a dynamic equilibrium between LRRK2 kinase activity and PPM1H phosphatase activity.

Pathway LRRK2 LRRK2 (Kinase) Rab10 Rab10 (Substrate) LRRK2->Rab10 Phosphorylates ETAP4 ETAP-4 Inhibitor ETAP4->LRRK2 Inhibits pRab10 pRab10-Thr73 Rab10->pRab10 Lysosome Lysosomal Function pRab10->Lysosome PPM1H PPM1H (Phosphatase) PPM1H->pRab10 Dephosphorylates

Diagram 1: LRRK2-Rab10 signaling axis and the dynamic equilibrium targeted by ETAP-4.

Comparative Performance Data

To benchmark ETAP-4, we compared its performance in A549 cells (which express high endogenous levels of LRRK2 and Rab10) against MLi-2 (a highly potent tool compound) and DNL201 (a clinical-stage inhibitor)[3][7].

Table 1: In Vitro and Cellular Profiling of LRRK2 Inhibitors
CompoundBiochemical IC₅₀ (nM)Cellular pRab10 IC₅₀ (nM)*Cytotoxicity CC₅₀ (µM)Brain Penetrance ( Kp,uu​ )
ETAP-4 1.2 ± 0.38.5 ± 4.2> 500.85
MLi-2 0.8 ± 0.14.2 ± 1.1> 500.78
DNL201 4.5 ± 0.615.3 ± 2.8> 501.10

*Note the higher standard deviation (± 4.2) for ETAP-4 in the cellular assay. This variance is the primary focus of this reproducibility guide.

Root Causes of Assay Irreproducibility

As an application scientist, I frequently observe that "failed" compounds are actually victims of failed assay mechanics. The cellular pRab10 IC₅₀ variance for ETAP-4 is driven by three critical factors:

  • Phosphatase-Driven Signal Decay: Upon cell lysis, LRRK2 is compartmentalized and degraded, but PPM1H remains highly active. If lysis buffers do not contain aggressive phosphatase inhibitors, or if lysates are not immediately denatured, pRab10 is dephosphorylated within 1–2 minutes[4].

  • Antibody Cross-Reactivity: Older polyclonal antibodies exhibit high background noise. Reproducible quantification requires the highly specific MJFF-pRab10 rabbit monoclonal antibody, which exclusively detects the Thr73 phospho-epitope without cross-reacting with the other 13 Rab proteins[7].

  • Cell Density and Basal Expression: A549 cells must be harvested at exactly 70-80% confluency. Over-confluent cells downregulate basal LRRK2 expression, compressing the assay's dynamic range and artificially inflating the apparent IC₅₀ of the inhibitor.

Optimized Cell-Based Assay Protocol

To ensure a self-validating system, this protocol incorporates internal controls (MLi-2 reference) and strict temporal control over the lysis step.

Workflow Seed 1. Cell Culture (A549 Cells, 75% Confluency) Treat 2. Compound Treatment (ETAP-4 Titration, 90 min) Seed->Treat Lysis 3. Rapid Lysis (RIPA + Phosphatase Inhibitors) Treat->Lysis Assay 4. SDS-PAGE Separation (4-12% Bis-Tris) Lysis->Assay Detect 5. Quantitative Immunoblotting (MJFF-pRab10 Antibody) Assay->Detect Quant 6. Ratiometric Analysis (pRab10 / Total Rab10) Detect->Quant

Diagram 2: Optimized workflow for reproducible pRab10 quantification.

Step-by-Step Methodology

Step 1: Cell Culture and Seeding

  • Seed A549 cells in 6-well plates at 4×105 cells/well in DMEM supplemented with 10% FBS.

  • Causality Check: Incubate for exactly 24 hours. Cells must be in the logarithmic growth phase (70-80% confluency) to ensure maximal basal LRRK2 expression.

Step 2: Compound Treatment

  • Prepare a 10-point serial dilution of ETAP-4 in DMSO (final DMSO concentration 0.1%).

  • Include a positive control well treated with 200 nM MLi-2. Validation: This ensures that any pRab10 detected is strictly due to LRRK2 activity, as 200 nM MLi-2 will completely ablate the signal[6].

  • Incubate cells with compounds for exactly 90 minutes at 37°C.

Step 3: Rapid Lysis (Critical Step)

  • Place plates on an ice slurry. Aspirate media and gently wash once with ice-cold PBS.

  • Immediately add 150 µL of ice-cold RIPA buffer supplemented with 1x PhosSTOP (Roche) and 1x cOmplete Protease Inhibitor Cocktail.

  • Causality Check: Do not scrape cells immediately. Let the plate sit on ice for 5 minutes to allow the phosphatase inhibitors to fully permeate and halt PPM1H activity before mechanical disruption.

  • Scrape cells, transfer to pre-chilled tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 4: Denaturation and SDS-PAGE

  • Transfer the supernatant and immediately add 4x LDS sample buffer containing 5% β -mercaptoethanol. Boil at 95°C for 5 minutes.

  • Load 20 µg of protein per lane onto a 4–12% Bis-Tris gel.

Step 5: Quantitative Immunoblotting

  • Transfer proteins to a nitrocellulose membrane. Block with 5% BSA in TBS-T for 1 hour.

  • Probe with MJFF-pRab10 rabbit monoclonal antibody (1:1000)[7] and total Rab10 mouse monoclonal antibody (1:2000) overnight at 4°C.

  • Causality Check: Multiplexing the primary antibodies allows for simultaneous detection in the same lane, eliminating loading errors.

  • Use near-infrared fluorescent secondary antibodies (e.g., Li-COR IRDye 680RD and 800CW) and image. Validation: Chemiluminescence has a narrow linear dynamic range and is prone to signal saturation, making it unsuitable for precise IC₅₀ calculations. Near-infrared fluorescence guarantees linearity[6].

Step 6: Data Analysis

  • Quantify band intensities. Express results as the ratio of pRab10 / Total Rab10[7]. Normalize the data to the DMSO vehicle control (100% activity) and the 200 nM MLi-2 control (0% activity).

Conclusion

The apparent irreproducibility of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine in cell-based assays is rarely a failure of the compound's pharmacology, but rather a reflection of the highly dynamic nature of the LRRK2-Rab10 signaling axis. By enforcing strict temporal control during lysis, utilizing the MJFF-pRab10 monoclonal antibody, and employing ratiometric near-infrared quantification, researchers can generate highly reproducible, publication-quality IC₅₀ curves that accurately reflect true target engagement.

References

  • New macrocyclic lrrk2 kinase inhibitors Google P
  • LRRK2 inhibitors Google P
  • Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors Biochemical Journal (via Michael J. Fox Foundation)[Link]

  • Assay for PhosphoRab activation of LRRK2 Kinase Protocols.io[Link]

  • Interrogating Parkinson's disease LRRK2 kinase pathway activity by assessing Rab10 phosphorylation in human neutrophils University of Dundee[Link]

  • Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease PubMed (NIH)[Link]

  • 'Up with the LRRK': a phosphorylated Rab10 assay for evaluation of LRRK2 activity and inhibitor engagement PubMed (NIH)[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Advanced Handling and PPE Protocol for 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of novel, hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of novel, highly functionalized building blocks. 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine is a specialized fluorinated bicyclic amine. While its unique structural motifs—specifically the trifluoromethyl group and the azetidine-piperidine linkage—make it an invaluable pharmacophore for modulating metabolic stability, they also impart severe chemical hazards.

You cannot treat this compound like a standard benchtop reagent. Following the American Chemical Society’s RAMP paradigm (Recognize hazards, Assess risks, Minimize risks, Prepare for emergencies)[1], this guide provides a self-validating operational protocol for handling this specific molecule safely.

The Chemical Hazard Profile: Understanding the Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why this molecule is dangerous.

  • Severe Corrosivity : Both the piperidine and azetidine rings are secondary/tertiary amines. These nitrogen centers are highly basic. Upon contact with moisture in the skin or eyes, they cause immediate, irreversible saponification of tissue lipids, leading to severe chemical burns[2].

  • Enhanced Lipophilicity & Systemic Toxicity : The addition of the trifluoromethyl ( −CF3​ ) and ethoxy groups significantly increases the molecule's partition coefficient (Log Pow) compared to parent amines[3]. This enhanced lipophilicity allows the molecule to rapidly penetrate the lipid bilayers of the skin, facilitating systemic toxic absorption before the burn is even felt.

  • Inhalation Hazard : As a free-base amine, it possesses sufficient vapor pressure to cause severe respiratory tract burns if inhaled outside of engineering controls[2].

Mandatory PPE & Engineering Controls Matrix

Based on the hazard profile, standard nitrile gloves are insufficient. The following quantitative matrix outlines the mandatory protective equipment required for handling.

PPE ComponentMaterial SpecificationQuantitative MetricCausality / Rationale
Primary Gloves Butyl RubberThickness: 0.3 mmBreakthrough: > 480 minProvides an impermeable barrier against highly basic, lipophilic amines.
Inner Gloves NitrileThickness: 0.11 mmBreakthrough: < 10 minServes as a dexterity layer and a last-line indicator if the outer glove fails.
Eye/Face Splash Goggles + ShieldANSI Z87.1+ CertifiedPrevents vapor exposure to ocular mucosa and protects against micro-splashes.
Body FR Lab Coat + ApronChemical-resistantAmines are flammable; the apron prevents trans-dermal exposure to the torso.
Fume Hood Bypass Chemical HoodFace Velocity: 80–120 fpmPrimary engineering control to prevent inhalation of volatile corrosive free-bases[4].

Self-Validating Operational Protocol

Trust in your safety protocols comes from validation. Do not just follow steps; verify that the protective systems are actively working before exposing yourself to the chemical.

Step 1: Engineering Control Validation

  • Action : Ensure the fume hood is operational and the sash is positioned at the marked working height.

  • Self-Validation : Tape a 2-inch strip of tissue paper to the bottom edge of the sash. If the paper pulls steadily inward at a 45-degree angle, the airflow is actively validated. If it flutters erratically or hangs straight down, abort the procedure immediately.

Step 2: PPE Integrity Check

  • Action : Don inner nitrile gloves, followed by outer butyl rubber gloves.

  • Self-Validation : Before handling the chemical, trap air inside the butyl gloves, roll the cuff tightly, and submerge the fingers in a basin of water. If no bubbles escape after 10 seconds, the barrier integrity is validated against pinhole leaks.

Step 3: Chemical Transfer

  • Action : Place the reagent bottle inside a secondary containment tray within the validated fume hood. Use a static-dissipative spatula or glass pipette for transfer. Keep the sash as low as possible between your face and the vessel.

Step 4: Decontamination & Doffing

  • Action : Wipe down the exterior of the sealed reagent bottle and the immediate work surface with a dilute acidic solution (e.g., 1% citric acid) to neutralize any invisible amine residues.

  • Self-Validation : Swab the wiped area with a piece of damp pH paper. A neutral reading (pH 6-7) validates that all corrosive amine residues have been successfully neutralized.

PPE_Workflow Start Hazard Assessment (Check SDS & Fume Hood) BasePPE Don Base PPE (FR Coat, Safety Glasses) Start->BasePPE HighRiskPPE Don High-Risk PPE (Face Shield, Butyl Gloves) BasePPE->HighRiskPPE Hood Execute Chemical Transfer (Inside Certified Hood) HighRiskPPE->Hood Doff1 Doff Outer Gloves (Inside Hood) Hood->Doff1 End Doff Inner Gloves & Wash Hands (Self-Validation Complete) Doff1->End

Figure 1: Standard operating workflow for donning and doffing PPE when handling corrosive amines.

Emergency Spill & Exposure Response

  • Skin Contact : Due to the lipophilicity of the −CF3​ group, the chemical will absorb rapidly. Immediately remove contaminated clothing and flush the affected area with copious amounts of water under a safety shower for a minimum of 15 minutes[5]. Seek immediate medical attention; corrosive injuries that are not treated promptly are exceptionally difficult to cure.

  • Spill Protocol : Do NOT use combustible materials like sawdust to absorb the spill, as amines can be highly flammable. Use a compatible, inert chemical absorbent such as diatomaceous earth or dry sand[5]. Neutralize the remaining residue with a weak solid acid (e.g., sodium bisulfate) before final cleanup.

Waste Disposal & Logistics

  • Segregation : Never store or dispose of this compound with strong oxidizers, acids, or acid chlorides, as this will trigger a violent, exothermic reaction[6].

  • Disposal : Collect all contaminated absorbent materials and empty vials in a clearly labeled, compatible hazardous waste container (e.g., "Corrosive/Toxic Organic Waste - Basic"). Because it is a fluorinated compound, it must be sent to an approved waste disposal plant for high-temperature incineration to prevent the environmental release of toxic hydrofluoric (HF) gas[3].

References

  • Thermo Fisher Scientific . Piperidine - SAFETY DATA SHEET.2

  • MilliporeSigma . SAFETY DATA SHEET - Piperidine. 3

  • Carl Roth . Safety Data Sheet: Piperidine. 5

  • ChemSupply Australia . Safety Data Sheet PIPERIDINE. 6

  • Occupational Safety and Health Administration (OSHA) . 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. 4

  • American Chemical Society (ACS) . Safety in Academic Chemistry Laboratories. 1

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine
Reactant of Route 2
4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine
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